PROTAC BTK Degrader-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H40N10O5 |
|---|---|
Molecular Weight |
752.8 g/mol |
IUPAC Name |
5-[3-[3-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]azetidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C41H40N10O5/c42-37-35-36(24-6-9-30(10-7-24)56-29-4-2-1-3-5-29)46-51(38(35)44-23-43-37)25-14-16-47(17-15-25)27-19-49(20-27)28-21-48(22-28)26-8-11-31-32(18-26)41(55)50(40(31)54)33-12-13-34(52)45-39(33)53/h1-11,18,23,25,27-28,33H,12-17,19-22H2,(H2,42,43,44)(H,45,52,53) |
InChI Key |
BORJZCDAUJWRDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)N5CC(C5)N6CCC(CC6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PROTAC BTK Degrader-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for PROTAC BTK Degrader-3, a potent degrader of Bruton's Tyrosine Kinase (BTK). This document details its core mechanism, impact on cellular signaling, and provides standardized protocols for its evaluation.
Core Concept: PROTAC-Mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest from the cellular environment.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the body's own ubiquitin-proteasome system to induce the degradation of the target protein.[2]
A PROTAC is a heterobifunctional molecule composed of three key components:
-
A ligand that specifically binds to the target protein (in this case, BTK).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands.[3]
This tripartite structure enables the PROTAC to act as a molecular bridge, forming a ternary complex between the target protein and an E3 ligase.[4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively removing it from the cell.[2] A key advantage of this approach is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[1]
This compound: Mechanism of Action
This compound is a potent and specific degrader of Bruton's Tyrosine Kinase. While the specific E3 ligase recruited by this compound is not publicly disclosed, the general mechanism follows the established PROTAC model. The molecule simultaneously binds to BTK and an E3 ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL) for BTK PROTACs.[4] This proximity leads to the ubiquitination and subsequent proteasomal degradation of BTK.
The degradation of BTK by this compound is highly efficient, as evidenced by its potent degradation concentration (DC50).
References
The Core Principle of Targeted Degradation by PROTAC BTK Degrader-3: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the principles underlying the targeted degradation of Bruton's tyrosine kinase (BTK) by PROTAC BTK Degrader-3. It is intended for researchers, scientists, and drug development professionals actively working in the fields of targeted protein degradation, kinase signaling, and oncology. This document details the mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the critical pathways and workflows.
Introduction to PROTAC Technology and BTK
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that, instead of merely inhibiting a target protein, co-opt the cell's natural protein disposal system to eliminate it entirely.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target, marking it for degradation by the 26S proteasome.[1][4][5]
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[6][7] It plays a vital role in B-cell proliferation, differentiation, and survival.[6][7] Dysregulation of BTK activity is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making it a prime therapeutic target.[7][8] While BTK inhibitors have shown significant clinical success, challenges such as acquired resistance due to mutations (e.g., C481S) have emerged.[9] BTK degraders offer a promising strategy to overcome this resistance by eliminating the entire BTK protein, including its mutated forms.[6][9]
Mechanism of Action: this compound
This compound operates through the canonical PROTAC mechanism to induce the selective degradation of BTK. The process can be broken down into the following key steps:
-
Ternary Complex Formation : The this compound molecule, with its two distinct ligands, simultaneously binds to a BTK protein and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[6] This brings the kinase and the ligase into an artificially induced proximity, forming a key ternary complex (BTK :: PROTAC :: E3 Ligase).[10]
-
Ubiquitination : Within this ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BTK protein. This results in the formation of a polyubiquitin chain.
-
Proteasomal Recognition and Degradation : The polyubiquitinated BTK is then recognized as a substrate by the 26S proteasome. The proteasome unfolds and degrades the BTK protein into small peptides.
-
Catalytic Cycle : After the degradation of the target protein, the this compound is released and can engage another BTK protein and E3 ligase, initiating a new cycle of degradation.[5] This catalytic nature allows for potent degradation at sub-stoichiometric concentrations.[11]
References
- 1. lifesensors.com [lifesensors.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. caltagmedsystems.fr [caltagmedsystems.fr]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Nordic Biosite [nordicbiosite.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of PROTAC BTK Degrader-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of PROTAC BTK Degrader-3, a potent and selective degrader of Bruton's tyrosine kinase (BTK). This document is intended for an audience with a strong background in chemistry, cell biology, and drug discovery.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system. This compound is a heterobifunctional molecule designed to specifically target Bruton's tyrosine kinase (BTK), a key signaling protein in B-cell development and activation. Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it an attractive therapeutic target.
This compound demonstrates high potency in inducing the degradation of BTK in cancer cell lines, offering a promising alternative to traditional small-molecule inhibitors.
Physicochemical and Biological Properties
The key physicochemical and biological properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C41H40N10O5 | [1][2] |
| Molecular Weight | 752.82 g/mol | [1][2] |
| CAS Number | 2563861-90-3 | [2] |
| Biological Activity | DC50 = 10.9 nM in Mino cells | [1][3] |
| Purity | >98% (commercially available) | [1] |
| Appearance | Solid | [1] |
Discovery and Synthesis
The discovery and specific synthesis of this compound are detailed in the patent WO2022052950A1[3]. While the full, detailed synthetic route from the patent is not publicly available, the general synthesis of a BTK PROTAC involves a multi-step process. This typically includes the synthesis of the BTK-binding warhead, the E3 ligase-recruiting ligand, and a suitable linker, followed by their conjugation.
A general synthetic strategy for BTK PROTACs often involves:
-
Synthesis of the BTK Ligand: This is often a derivative of a known BTK inhibitor.
-
Synthesis of the E3 Ligase Ligand: Commonly, derivatives of thalidomide or pomalidomide are used to recruit the Cereblon (CRBN) E3 ligase, or a von Hippel-Lindau (VHL) E3 ligase ligand is synthesized.
-
Linker Synthesis: A polyethylene glycol (PEG) or alkyl chain linker of varying length with reactive functional groups is prepared.
-
Conjugation: The BTK ligand and the E3 ligase ligand are covalently attached to the linker.
Signaling Pathways and Mechanism of Action
BTK Signaling Pathway
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway[4][5][6]. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, ultimately resulting in the activation of transcription factors that promote B-cell proliferation, survival, and differentiation[4][5][6].
Caption: The BTK signaling pathway initiated by B-cell receptor activation.
Mechanism of Action of this compound
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway[7][8][9]. The PROTAC molecule forms a ternary complex with BTK and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate BTK, marking it for degradation by the 26S proteasome[7][8][9].
Caption: The catalytic cycle of PROTAC-mediated degradation of BTK.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Western Blot for BTK Degradation
This protocol is used to quantify the reduction in cellular BTK protein levels following treatment with this compound.
Materials:
-
Mino (or other relevant B-cell lymphoma) cell line
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed Mino cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0-1000 nM) or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and denature at 95°C for 5 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize BTK levels to the loading control. Calculate the percentage of BTK degradation relative to the DMSO-treated control.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of this compound on cell viability and proliferation[4][8].
Materials:
-
Mino (or other relevant) cell line
-
This compound
-
DMSO
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or DMSO for a specified period (e.g., 72 hours).
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes[8].
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well[8].
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis[8].
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[8].
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the luminescence readings to the DMSO-treated control wells and plot the dose-response curve to determine the IC50 value.
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol is designed to provide evidence of the formation of the BTK-PROTAC-E3 ligase ternary complex[10][11].
Materials:
-
Cells expressing tagged versions of BTK and/or the E3 ligase (e.g., HA-BTK, Flag-CRBN)
-
This compound
-
DMSO
-
Co-immunoprecipitation (Co-IP) lysis buffer
-
Antibodies for immunoprecipitation (e.g., anti-HA agarose beads)
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as described in 5.1)
Procedure:
-
Cell Treatment: Treat cells with this compound or DMSO for a short period (e.g., 2-4 hours) to capture the transient ternary complex.
-
Cell Lysis: Lyse the cells with a gentle Co-IP lysis buffer to maintain protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysates with control agarose beads.
-
Incubate the pre-cleared lysate with an antibody against one of the tagged proteins (e.g., anti-HA beads to pull down HA-BTK) overnight at 4°C.
-
-
Washing: Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot, probing for the other components of the expected ternary complex (e.g., CRBN and BTK). The presence of both BTK and the E3 ligase in the immunoprecipitate of the other provides evidence for the formation of the ternary complex.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the discovery and characterization of a novel PROTAC like BTK Degrader-3.
Caption: A generalized workflow for the development of a PROTAC degrader.
Conclusion
This compound is a potent and selective degrader of BTK with significant potential for the treatment of B-cell malignancies. This technical guide has provided a comprehensive overview of its properties, mechanism of action, and the key experimental protocols for its characterization. Further investigation into its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
E3 Ligase Recruitment by PROTAC BTK Degrader-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of PROTAC BTK Degrader-3, a potent heterobifunctional degrader of Bruton's tyrosine kinase (BTK). It details the mechanism of action, focusing on the recruitment of the E3 ubiquitin ligase, and provides a summary of its chemical and biological properties. Furthermore, this guide outlines detailed experimental protocols for the characterization of this degrader, including assays for measuring degradation, binding, and ubiquitination. The included diagrams illustrate the key signaling pathways and experimental workflows, offering a comprehensive resource for researchers in the field of targeted protein degradation.
Introduction to this compound
Proteolysis targeting chimeras (PROTACs) are a novel therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cell by hijacking the ubiquitin-proteasome system. This compound is a chemical entity designed to selectively target Bruton's tyrosine kinase (BTK) for degradation. BTK is a crucial component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for various B-cell malignancies and autoimmune diseases.
This compound is a heterobifunctional molecule comprising three key components: a ligand that binds to BTK, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. Upon entering the cell, this compound forms a ternary complex with BTK and an E3 ligase, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.
Mechanism of Action: E3 Ligase Recruitment
The efficacy of a PROTAC is critically dependent on its ability to recruit a specific E3 ubiquitin ligase to the target protein. Based on the chemical structure derived from its SMILES notation, this compound utilizes a Pomalidomide moiety as its E3 ligase ligand. Pomalidomide is a well-established binder of the Cereblon (CRBN) E3 ligase, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.
The proposed mechanism of action for this compound is as follows:
-
Binary Complex Formation: this compound binds to both BTK and CRBN independently within the cellular environment.
-
Ternary Complex Formation: The PROTAC facilitates the proximity of BTK and CRBN, leading to the formation of a stable BTK-PROTAC-CRBN ternary complex.
-
Ubiquitination: Within the ternary complex, the E2 ubiquitin-conjugating enzyme associated with the CUL4A-DDB1-RBX1-CRBN complex transfers ubiquitin molecules to accessible lysine residues on the surface of BTK.
-
Proteasomal Degradation: The poly-ubiquitinated BTK is recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: this compound is released and can engage in further rounds of BTK degradation.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| DC50 | 10.9 nM | Mino | [1][2] |
| Molecular Formula | C41H40N10O5 | - | [1][2] |
| Molecular Weight | 752.82 g/mol | - | [1][2] |
| CAS Number | 2563861-90-3 | - | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize this compound.
Cell Culture and Treatment
-
Cell Line: Mino (human mantle cell lymphoma) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
PROTAC Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
Western Blotting for BTK Degradation
This protocol is for determining the degradation of BTK protein following treatment with this compound.
Detailed Steps:
-
Cell Treatment: Seed Mino cells at an appropriate density and treat with a dose-response of this compound (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BTK (diluted in blocking buffer) overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the BTK band intensity to the corresponding loading control band intensity. Calculate the percentage of BTK degradation relative to the vehicle-treated control. The DC50 value can be determined by fitting the dose-response data to a four-parameter logistic curve.
Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This assay measures the formation of the BTK-PROTAC-CRBN ternary complex in vitro.
Materials:
-
Recombinant human BTK protein
-
Recombinant human DDB1-CUL4A-RBX1-CRBN complex
-
A fluorescently labeled ligand for BTK (tracer)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT)
-
384-well black microplates
Protocol:
-
Tracer-BTK Binding: In a 384-well plate, add a fixed concentration of the fluorescent tracer and varying concentrations of recombinant BTK protein to determine the Kd of the tracer for BTK.
-
Competition Assay: To determine the binding affinity of the PROTAC for BTK, add a fixed concentration of the tracer and BTK (at its Kd) to wells containing a serial dilution of this compound.
-
Ternary Complex Formation: To assess ternary complex formation, pre-incubate BTK and the CRBN complex. Then, add the fluorescent tracer and a serial dilution of this compound.
-
Measurement: Incubate the plate at room temperature for a specified time to reach equilibrium. Measure the fluorescence polarization using a microplate reader equipped with appropriate filters.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the PROTAC concentration. The data can be fitted to a suitable binding model to determine the IC50 for displacement of the tracer and to assess the cooperativity of ternary complex formation.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-mediated ubiquitination of BTK.
Materials:
-
Recombinant human BTK protein
-
Recombinant human DDB1-CUL4A-RBX1-CRBN complex
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Ubiquitin
-
ATP
-
This compound
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitination buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, CRBN complex, and BTK protein.
-
PROTAC Addition: Add this compound at various concentrations. Include a no-PROTAC control.
-
Initiate Reaction: Start the reaction by adding the E1 enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Quench Reaction: Stop the reaction by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody specific for BTK to detect higher molecular weight bands corresponding to ubiquitinated BTK. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
Conclusion
This compound is a potent and selective degrader of BTK that functions by recruiting the Cereblon E3 ubiquitin ligase. This technical guide provides a comprehensive overview of its mechanism of action and key characteristics. The detailed experimental protocols herein serve as a valuable resource for researchers aiming to study this and other PROTAC molecules, facilitating further advancements in the field of targeted protein degradation.
References
An In-depth Technical Guide on PROTAC BTK Degrader-3 and the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) rather than merely inhibiting their function. This technical guide provides a comprehensive overview of PROTAC BTK Degrader-3, a potent and specific degrader of Bruton's Tyrosine Kinase (BTK), a critical component of the B-cell receptor signaling pathway implicated in various B-cell malignancies. This document delves into the core mechanism of action, leveraging the cell's own ubiquitin-proteasome system (UPS), and presents key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.
Introduction to PROTAC Technology and the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[1][2] By bringing the POI and an E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[3] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.[4][5][6] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[7]
The ubiquitin-proteasome system is a fundamental cellular process for protein degradation in eukaryotic cells. It involves a three-step enzymatic cascade:
-
Ubiquitin Activation: An E1 activating enzyme activates a ubiquitin molecule in an ATP-dependent manner.[8][9]
-
Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 conjugating enzyme.[8][9]
-
Ubiquitin Ligation: An E3 ligase recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein.[8][9]
Repeated cycles of this process lead to the formation of a polyubiquitin chain, which serves as a degradation signal for the proteasome.[4]
This compound: Mechanism of Action
This compound is engineered to specifically target Bruton's Tyrosine Kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and signaling.[10][11] Dysregulation of BTK signaling is a hallmark of several B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[12]
The mechanism of action of this compound follows the canonical PROTAC pathway:
-
Ternary Complex Formation: this compound simultaneously binds to BTK and an E3 ubiquitin ligase (commonly Cereblon [CRBN] or Von Hippel-Lindau [VHL]), forming a transient ternary complex.[13]
-
Ubiquitination: Within the ternary complex, the recruited E3 ligase facilitates the polyubiquitination of BTK.
-
Proteasomal Degradation: The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.
-
Recycling: this compound is released after ubiquitination and can participate in further rounds of BTK degradation.
dot
Caption: Mechanism of Action of this compound.
Quantitative Data
The efficacy of this compound is quantified by its DC50 value, which represents the concentration of the degrader required to induce 50% degradation of the target protein.
| Parameter | Cell Line | Value | Reference |
| DC50 | Mino | 10.9 nM | [5][8] |
Mino cells are a human B-cell lymphoma cell line.
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize this compound.
Cell Culture
-
Cell Line: Mino (human mantle cell lymphoma)
-
Medium: RPMI-1640 supplemented with 15-20% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.[4][9][10]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4][9]
-
Subculture: Cells are passaged to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.[4][9]
BTK Degradation Assay (Western Blot)
This assay is used to quantify the reduction in BTK protein levels following treatment with this compound.
-
Cell Seeding: Plate Mino cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treatment: Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for BTK (e.g., Cell Signaling Technology, #D3H5). A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize BTK band intensity to the loading control and express as a percentage of the vehicle-treated control. The DC50 value is calculated by fitting the data to a dose-response curve.
Caption: Logical Flow of Ternary Complex Formation.
Conclusion
This compound is a potent and specific degrader of BTK that effectively harnesses the ubiquitin-proteasome system to eliminate this key therapeutic target in B-cell malignancies. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and develop this promising class of targeted protein degraders. Future studies should focus on comprehensive in vivo evaluation and further elucidation of the structural basis for its potent and selective activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pnas.org [pnas.org]
- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 10. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. FDA-approved kinase inhibitors in PROTAC design, development and synthesis | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to PROTAC Technology for BTK Degradation
Introduction to PROTAC Technology
Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic strategy in drug discovery, offering the ability to eliminate specific proteins of interest (POIs) from the cellular environment.[1] Unlike traditional small-molecule inhibitors that block the function of a protein, PROTACs are heterobifunctional molecules designed to hijack the body's own protein disposal system—the ubiquitin-proteasome system (UPS)—to induce the degradation of a target protein.[1][2]
A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The simultaneous binding of the PROTAC to both the target protein and an E3 ligase forms a ternary complex.[3] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage another target protein, acting in a catalytic manner.[1][5] This approach allows for the targeting of proteins previously considered "undruggable," such as scaffolding proteins and transcription factors.[1][6]
Bruton's Tyrosine Kinase (BTK): A Key Therapeutic Target
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in multiple signaling pathways, most notably the B-cell receptor (BCR) signaling pathway.[7][8] It is essential for B-cell proliferation, differentiation, and survival.[7][9] Dysregulation and overexpression of BTK are implicated in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, as well as in autoimmune diseases.[7][9] This makes BTK a highly attractive target for therapeutic intervention. While covalent inhibitors like ibrutinib have shown clinical success, challenges such as acquired resistance due to mutations (e.g., C481S) and off-target effects have emerged.[10] PROTAC-mediated degradation of BTK offers a promising alternative strategy to overcome these limitations by eliminating the entire protein, regardless of its mutation status.[6][10]
Core Mechanism and Signaling Pathways
PROTAC Mechanism for BTK Degradation
The degradation of BTK via PROTAC technology is a multi-step process that leverages the cell's natural protein degradation machinery.
-
Ternary Complex Formation : A BTK-targeting PROTAC first enters the cell and simultaneously binds to BTK and an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This brings the two proteins into close proximity, forming a key BTK-PROTAC-E3 ligase ternary complex.[3][11]
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the BTK protein.[]
-
Proteasomal Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome.[3] The proteasome then unfolds and degrades the tagged BTK protein into small peptides.
-
Catalytic Cycle : After inducing ubiquitination, the PROTAC dissociates from the complex and can bind to another BTK protein and E3 ligase, initiating a new cycle of degradation.[5]
BTK Signaling Pathway
BTK is a critical node in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events occur, leading to the recruitment and activation of BTK at the plasma membrane.[13] Activated BTK then phosphorylates and activates phospholipase C-γ2 (PLCγ2).[8][13] PLCγ2 activation generates second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger downstream signaling pathways, including the activation of NF-κB and MAPK.[7][13] These pathways are essential for promoting B-cell proliferation, survival, and differentiation.[7][14] By degrading BTK, PROTACs effectively shut down this entire signaling cascade.
Quantitative Data for BTK-Targeting PROTACs
The efficacy of BTK PROTACs is evaluated using several key quantitative parameters. DC50 represents the concentration of a PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achievable. Lower DC50 and higher Dmax values indicate greater potency. The following tables summarize data for representative BTK PROTACs from published literature.
Table 1: Degradation Potency of Selected BTK PROTACs
| PROTAC | E3 Ligase Ligand | Target Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| P13I | Pomalidomide | Ibrutinib | HBL-1 | ~30 | >50% | [10] |
| MT802 | Pomalidomide | Ibrutinib analog | MOLM-14 | <1 | >99% | |
| RC-1 | Pomalidomide | Reversible Covalent | MOLM-14 | ~8-40 | >90% | [2] |
| RC-3 | Pomalidomide | Reversible Covalent | Mino | <10 | >85% | [15] |
| NC-1 | Pomalidomide | Non-covalent | Mino | 2.2 | 97% | [15] |
| PTD10 | Pomalidomide | GDC-0853 | Ramos | 0.5 | >90% | |
| Compound 23 | Spebrutinib analog | Spebrutinib | Mino | 1.29 (4h) | Not specified | [16] |
| PROTAC BTK Degrader-3 | Not Specified | Not Specified | Mino | 10.9 | Not specified | [17] |
| PS-RC-1 | Pomalidomide | Poseltinib | Mino | Does not degrade | Not applicable | [18] |
Table 2: Antiproliferative Activity of BTK PROTACs
| PROTAC | Cell Line | IC50 (nM) | Reference |
| RC-1 | MOLM-14 | 0.033 | [19] |
| PTD10 | Ramos | 0.8 | |
| PTD10 | JeKo-1 | 0.4 |
Experimental Protocols
The development and characterization of BTK PROTACs involve a series of key experiments to assess their ability to form a ternary complex, induce ubiquitination, and ultimately degrade the target protein in a cellular context.
1. Ternary Complex Formation Assay (Time-Resolved FRET)
This assay measures the formation of the BTK-PROTAC-E3 ligase complex in vitro.[11]
-
Objective : To quantify the formation and stability of the ternary complex.
-
Principle : TR-FRET technology detects the proximity of two molecules labeled with a donor and an acceptor fluorophore. When the ternary complex forms, the donor (e.g., Lumi4-Tb-labeled BTK) and acceptor (e.g., XLA665-labeled CRBN) are brought close enough for energy transfer to occur, generating a FRET signal.[11][20]
-
Materials :
-
Recombinant human BTK protein, labeled with a FRET donor (e.g., terbium cryptate).
-
Recombinant human E3 ligase complex (e.g., CRBN/DDB1), labeled with a FRET acceptor (e.g., d2).
-
BTK PROTAC compound.
-
Assay buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20).
-
Microplate reader capable of TR-FRET measurements.
-
-
Methodology :
-
Prepare serial dilutions of the PROTAC compound in assay buffer.
-
In a suitable microplate, add a constant concentration of donor-labeled BTK and acceptor-labeled E3 ligase to each well.
-
Add the serially diluted PROTAC to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow complex formation to reach equilibrium.
-
Measure the fluorescence emission at two wavelengths (for donor and acceptor) using a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot it against the PROTAC concentration to determine the concentration required for half-maximal complex formation.
-
2. In-Cell Target Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of BTK.
-
Objective : To detect the increase in polyubiquitinated BTK following PROTAC treatment.
-
Principle : Cells are treated with the PROTAC, and BTK is subsequently immunoprecipitated. The level of ubiquitination on the captured BTK is then detected by Western blotting using an anti-ubiquitin antibody.[21] The use of high-affinity ubiquitin capture reagents (like TUBEs) can also enrich polyubiquitinated proteins from cell lysates for detection.[22]
-
Materials :
-
B-cell lymphoma cell line (e.g., Mino, Ramos).
-
BTK PROTAC compound.
-
Proteasome inhibitor (e.g., MG-132) to allow accumulation of ubiquitinated proteins.
-
Cell lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors).
-
Anti-BTK antibody for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Primary antibodies: anti-BTK and anti-ubiquitin (e.g., P4D1).
-
HRP-conjugated secondary antibody.
-
Western blot equipment and reagents.
-
-
Methodology :
-
Culture cells to an appropriate density.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 1-2 hours.
-
Treat cells with the BTK PROTAC at various concentrations for a defined period (e.g., 2-4 hours).
-
Harvest and lyse the cells.
-
Clarify the lysate by centrifugation.
-
Perform immunoprecipitation: Incubate the lysate with an anti-BTK antibody overnight, followed by incubation with Protein A/G beads.
-
Wash the beads to remove non-specific binders.
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Run the eluates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the smear of polyubiquitinated BTK. A separate blot can be probed with an anti-BTK antibody as a loading control.
-
3. Cellular BTK Degradation Assay (Western Blot)
This is the standard assay to measure the primary outcome of PROTAC action: the reduction of total BTK protein levels.[23]
-
Objective : To quantify the dose-dependent degradation of BTK in cells.
-
Principle : Cells are treated with a range of PROTAC concentrations. The total cellular protein is then extracted, and the amount of BTK protein is quantified by Western blot, typically normalized to a housekeeping protein like β-actin or GAPDH.[15][23]
-
Materials :
-
B-cell lymphoma cell line (e.g., Mino, Ramos, TMD8).
-
BTK PROTAC compound.
-
Cell culture medium and supplements.
-
Cell lysis buffer.
-
BCA protein assay kit.
-
Primary antibodies: anti-BTK and anti-β-actin (or another loading control).
-
HRP-conjugated secondary antibody.
-
Western blot equipment and reagents.
-
-
Methodology :
-
Seed cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of the BTK PROTAC for a specified duration (e.g., 17, 24 hours).[23] Include a vehicle control (e.g., DMSO).
-
Wash the cells with cold PBS and lyse them directly in the wells.
-
Collect the lysates and determine the total protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against BTK overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for a housekeeping protein to ensure equal loading.
-
Quantify the band intensities using densitometry software. Normalize the BTK signal to the loading control.
-
Plot the percentage of remaining BTK relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax values.[15]
-
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. pnas.org [pnas.org]
- 10. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PROTAC BTK degrader(Southern Medical University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. WO2020252397A1 - Small molecule proteolysis-targeting chimeras and methods of use thereof - Google Patents [patents.google.com]
- 20. tandfonline.com [tandfonline.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. lifesensors.com [lifesensors.com]
- 23. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC BTK Degrader-3 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to selectively eliminate target proteins from cells. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[3][4] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a prime therapeutic target.[3] PROTAC BTK Degrader-3 is a potent and specific degrader of BTK, offering a powerful tool for studying BTK function and as a potential therapeutic agent for B-cell cancers.[5]
These application notes provide detailed protocols for the use of this compound in cell culture, including methodologies for assessing BTK degradation, cell viability, and apoptosis.
Mechanism of Action
This compound functions by forming a ternary complex with BTK and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[1][6] This proximity induces the E3 ligase to polyubiquitinate BTK, marking it for recognition and degradation by the 26S proteasome.[2][6] The PROTAC molecule is then released and can catalytically induce the degradation of multiple BTK proteins.[1][2]
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
Application Notes and Protocols: PROTAC BTK Degrader-3 Western Blot Protocol for BTK Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the degradation of Bruton's tyrosine kinase (BTK) in response to treatment with PROTAC BTK Degrader-3 using Western blot analysis. This document also outlines the mechanism of action and includes relevant data presentation.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the target protein. This compound is a potent degrader of BTK, a key component of the B-cell receptor signaling pathway, with a reported DC50 of 10.9 nM in Mino cells.[1][2] Western blotting is a crucial technique to quantify the extent of BTK degradation induced by this PROTAC.
Mechanism of Action
This compound facilitates the degradation of BTK through the ubiquitin-proteasome system. The PROTAC molecule consists of a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ligase, such as Cereblon (CRBN). This induced proximity results in the polyubiquitination of BTK, marking it for recognition and degradation by the 26S proteasome.
Caption: Mechanism of this compound action.
Quantitative Data
The following table summarizes the degradation potency of this compound in a specific cell line.
| Compound | Cell Line | DC50 (nM) |
| This compound | Mino | 10.9 |
Experimental Protocol: Western Blot for BTK Degradation
This protocol provides a step-by-step guide for performing a Western blot to assess the degradation of BTK after treatment with this compound.
Materials and Reagents
-
Cell Line: Mino (or other relevant B-cell lymphoma cell line)
-
This compound
-
Cell Lysis Buffer: M-PER Mammalian Protein Extraction Reagent or RIPA buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
4-12% Bis-Tris Gels (or other suitable precast gels)
-
SDS-PAGE Running Buffer
-
Nitrocellulose or PVDF Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary Antibodies:
-
Rabbit anti-BTK antibody
-
Mouse or Rabbit anti-Actin or anti-GAPDH antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate
-
Wash Buffer: TBST
Experimental Workflow
Caption: Western Blot experimental workflow.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Culture Mino cells to the desired density.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 4, 8, 18, or 24 hours).[3] Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells with M-PER or RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 4-12% Bis-Tris gel.[4]
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Membrane Blocking:
-
Wash the membrane briefly with TBST.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
-
Primary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with primary antibody against BTK diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Separately, or after stripping, incubate a membrane with a primary antibody against a loading control protein (e.g., Actin or GAPDH).
-
-
Secondary Antibody Incubation:
-
Signal Detection:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.[4]
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BTK band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
-
References
Application Notes: Determining the DC50 of PROTAC BTK Degrader-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target, marking it for degradation by the cell's natural protein disposal system, the proteasome.[2][5] This catalytic mechanism allows for the removal of target proteins at sub-stoichiometric concentrations.[2]
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, playing a key role in B-cell development, activation, and proliferation.[6][7][8] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it an attractive therapeutic target.[7] PROTAC BTK Degrader-3 is a potent degrader of BTK.
This document provides detailed application notes and protocols for determining the half-maximal degradation concentration (DC50) of this compound in a relevant cell line.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line | Source(s) |
| DC50 | 10.9 nM | Mino | [9][10][11] |
Signaling Pathway and Mechanism of Action
BTK Signaling Pathway
Bruton's tyrosine kinase is a key mediator in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[12] Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB, promoting B-cell proliferation and survival.[8][12]
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 4. revvity.com [revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 8. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. abmole.com [abmole.com]
- 12. ascopubs.org [ascopubs.org]
Application Notes and Protocols for PROTAC BTK Degrader-3 in Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells.[1][2] In many B-cell lymphomas, this pathway is constitutively active, making BTK a key therapeutic target.[1] Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that, instead of merely inhibiting a target protein, co-opt the cell's natural ubiquitin-proteasome system to induce its degradation.[3] This offers a distinct advantage over traditional inhibitors, particularly in overcoming resistance mechanisms.[2]
PROTAC BTK Degrader-3 is a potent and specific degrader of BTK. These application notes provide a summary of its activity in lymphoma cell lines and detailed protocols for its experimental evaluation.
Mechanism of Action
This compound is a heterobifunctional molecule. One end binds to BTK, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome. This process effectively eliminates BTK from the cell, disrupting the downstream signaling pathways that promote lymphoma cell survival and proliferation.[3]
Caption: Mechanism of Action of this compound.
Data Presentation
The following tables summarize the in vitro activity of this compound and other representative BTK PROTACs in various lymphoma cell lines.
Table 1: Activity of this compound
| Compound | Cell Line | Lymphoma Type | DC50 (nM) |
| This compound | Mino | Mantle Cell Lymphoma | 10.9 |
Table 2: Comparative Activity of Other BTK PROTACs
| Compound | Cell Line | Lymphoma Type | DC50 (nM) | GI50/IC50 (nM) | Reference |
| P13I | Mino | Mantle Cell Lymphoma | 9.2 | - | [2] |
| P13I | HBL-1 | Diffuse Large B-cell Lymphoma | - | 1.5 | [2] |
| P13I | Ramos | Burkitt's Lymphoma | ~10 | - | [1] |
| UBX-382 | TMD-8 | Diffuse Large B-cell Lymphoma | 4.56 | 14 | [4] |
| UBX-382 | WSU-DLCL2 | Diffuse Large B-cell Lymphoma | - | 18 | [4] |
| UBX-382 | OCI-Ly3 | Diffuse Large B-cell Lymphoma | - | 199 | [4] |
| UBX-382 | U2932 | Diffuse Large B-cell Lymphoma | - | 21 | [4] |
DC50: 50% degradation concentration; GI50/IC50: 50% growth inhibition concentration.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the application of this compound in lymphoma cell lines.
Caption: Experimental workflow for evaluating this compound.
Western Blot for BTK Degradation
Objective: To quantify the degradation of BTK protein in lymphoma cell lines following treatment with this compound.
Materials:
-
Lymphoma cell lines (e.g., Mino, TMD-8)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed lymphoma cells at an appropriate density and allow them to adhere or stabilize in suspension. Treat the cells with a range of concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the BTK signal to the loading control (β-actin). Calculate the percentage of BTK degradation relative to the vehicle-treated control. The DC50 value can be determined by plotting the percentage of degradation against the logarithm of the PROTAC concentration.
Cell Viability Assay
Objective: To determine the effect of this compound on the viability and proliferation of lymphoma cell lines.
Materials:
-
Lymphoma cell lines
-
This compound
-
96-well plates
-
Cell culture medium
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for MTT assay)
-
Plate reader (absorbance or luminescence)
Procedure (MTT Assay Example):
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50/IC50 value by plotting the percentage of viability against the logarithm of the PROTAC concentration.
Apoptosis Assay by Annexin V/PI Staining
Objective: To assess the induction of apoptosis in lymphoma cell lines after treatment with this compound.
Materials:
-
Lymphoma cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat lymphoma cells with this compound at various concentrations for a defined period (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in different populations:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Signaling Pathway
This compound targets a key node in the B-cell receptor signaling pathway. By degrading BTK, it prevents the downstream activation of pathways such as PLCγ2, PI3K-AKT, and NF-κB, which are crucial for the survival and proliferation of lymphoma cells.[1][4]
Caption: Simplified BTK signaling pathway and the point of intervention.
References
- 1. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: In Vivo Administration of PROTAC BTK Degrader-3
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins by hijacking the body's own ubiquitin-proteasome system.[1][2][3] A PROTAC molecule is a heterobifunctional chemical composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] This tripartite binding forms a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[2][5][6]
Bruton's tyrosine kinase (BTK) is a critical signaling protein downstream of the B-cell receptor (BCR), playing a pivotal role in B-cell proliferation, survival, and differentiation.[7][8][9][10] Its importance in various B-cell malignancies has made it a key therapeutic target. PROTAC-mediated degradation of BTK offers a distinct advantage over traditional inhibition, as it can eliminate the entire protein scaffold, potentially overcoming resistance mechanisms associated with kinase inhibitors.[6][11]
This document provides an overview and generalized protocols for the in vivo evaluation of BTK-targeting PROTACs, with a specific focus on the available data for PROTAC BTK Degrader-3 . While detailed in vivo dosing and administration data for "this compound" are not extensively published, this guide synthesizes available information on this and similar BTK degraders to provide a representative framework for preclinical studies in mouse models.
Visualized Mechanisms and Pathways
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated BTK protein degradation.
BTK Signaling Pathway
Caption: Simplified BTK signaling cascade downstream of the B-cell receptor.
Quantitative Data Summary
While specific in vivo pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound is limited in publicly available literature, the following table summarizes its known in vitro potency and includes representative data from other preclinical BTK PROTACs for context.
| Compound Name | Assay Type | Cell Line | Potency (DC₅₀/IC₅₀) | Notes | Reference |
| This compound | BTK Degradation | Mino | DC₅₀: 10.9 nM | Potent degradation in mantle cell lymphoma cell line. | [12] |
| HZ-Q1060 | BTK Degradation | Mino | DC₅₀: < 0.5 nM | Also degrades BTK-C481S mutant. | [13] |
| HZ-Q1060 | Proliferation | Mino | IC₅₀: 0.11 nM | Potent anti-proliferative effect. | [13] |
| DD-03-171 | BTK Degradation | - | DC₅₀: 5.1 nM | Degrades BTK, IKFZ1, and IKFZ3. | [14][15] |
DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.
Experimental Protocols
The following protocols are generalized methodologies based on standard practices for evaluating PROTACs in vivo.[4][16][17] They should be optimized for the specific properties of this compound and the chosen mouse model.
Protocol 1: General Workflow for In Vivo PROTAC Evaluation
Caption: A typical experimental workflow for preclinical evaluation of a BTK PROTAC.
Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Study in Mice
1. Objective: To determine the PK profile of this compound and its correlation with BTK protein degradation in relevant tissues (e.g., blood, spleen, tumor) after a single dose.
2. Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose, 5% DMSO in saline; to be optimized)
-
CD-1 or C57BL/6 mice (8-10 weeks old)
-
Dosing syringes (oral gavage, IP, or SC)
-
Blood collection tubes (containing K2-EDTA)
-
Tissue harvesting tools
-
Protein extraction buffers (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Western blot or ELISA reagents for BTK protein quantification
-
LC-MS/MS system for drug concentration analysis
3. Method:
-
Formulation: Prepare a homogenous suspension or solution of this compound in the selected vehicle. Sonication may be required.
-
Animal Dosing:
-
Acclimatize mice for at least one week.
-
Divide mice into treatment groups (e.g., Vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg). Include 3-4 mice per time point per group.
-
Administer a single dose of the compound via the chosen route (oral gavage is common for orally bioavailable degraders).[13]
-
-
Sample Collection:
-
At predetermined time points (e.g., 2, 6, 12, 24, 48 hours post-dose), collect blood via cardiac puncture or retro-orbital bleeding.
-
Immediately euthanize mice and harvest tissues of interest (e.g., spleen, tumor if using a xenograft model).
-
Process blood to plasma by centrifugation and store at -80°C.
-
Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
-
Pharmacokinetic Analysis:
-
Extract this compound from plasma samples.
-
Quantify drug concentration using a validated LC-MS/MS method.
-
Calculate key PK parameters (Cmax, Tmax, AUC, half-life).
-
-
Pharmacodynamic Analysis:
-
Prepare protein lysates from collected tissues.
-
Measure total BTK protein levels using Western blot or a quantitative ELISA.
-
Normalize BTK levels to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control group for each time point.
-
Correlate the drug concentration (PK) with the extent of BTK degradation (PD). A single oral administration of a medium dose of a similar BTK PROTAC has been shown to degrade over 80% of BTK within 6 hours, with the effect lasting up to 24 hours.[13]
-
Protocol 3: Tumor Xenograft Efficacy Study
1. Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of B-cell malignancy.
2. Materials:
-
Immunocompromised mice (e.g., NOD-SCID, Nu/Nu)
-
B-cell malignancy cell line (e.g., Mino, TMD8, OCI-Ly10)
-
Matrigel (optional, for cell implantation)
-
This compound and vehicle
-
Calipers for tumor measurement
-
Analytical balance for body weight
3. Method:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells (e.g., 5-10 x 10⁶ cells in saline or Matrigel) into the flank of each mouse.
-
Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, 10 mg/kg QD, 30 mg/kg QD).
-
-
Compound Administration:
-
Prepare the dosing formulation daily.
-
Administer the compound or vehicle to the respective groups according to the planned schedule (e.g., once daily, PO) for a set duration (e.g., 21-28 days).
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of each mouse 2-3 times per week as an indicator of general health and treatment tolerability.
-
Observe mice for any other signs of toxicity.
-
-
Study Endpoint:
-
The study may be concluded when tumors in the control group reach a predetermined maximum size or after the treatment course is complete.
-
At the end of the study, collect terminal tumors and other tissues for pharmacodynamic analysis (e.g., confirming BTK degradation) as described in Protocol 2.
-
Analyze the data by comparing the tumor growth inhibition (TGI) between treated groups and the vehicle control. Some BTK degraders have been shown to reduce tumor burden and extend survival in xenograft models.[14][15]
-
References
- 1. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ashpublications.org [ashpublications.org]
- 14. DD 03-171 | Active Degraders | Tocris Bioscience [tocris.com]
- 15. DD 03-171 | Active Degraders: R&D Systems [rndsystems.com]
- 16. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
PROTAC BTK Degrader-3: Application Notes and Protocols for Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing PROTAC BTK Degrader-3 for the targeted degradation of Bruton's tyrosine kinase (BTK). This document outlines the mechanism of action, key quantitative data, and detailed protocols for essential experiments to assess its efficacy and cellular effects.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3][4] this compound is a potent and specific degrader of BTK, a crucial non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways.[5][6][7][8] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a prime therapeutic target.[6][9][10] this compound offers an alternative therapeutic modality to traditional small molecule inhibitors by eliminating the entire BTK protein, thereby addressing both its kinase and scaffolding functions.[2][11]
Mechanism of Action
This compound functions by simultaneously binding to BTK and an E3 ubiquitin ligase, forming a ternary complex.[2][3] This proximity induces the E3 ligase to polyubiquitinate BTK. The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.[1][12] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple BTK proteins.[1][3]
BTK Signaling Pathway
BTK is a key component of multiple signaling pathways, including the B-cell receptor (BCR) pathway.[7][8][9][13] Upon BCR activation, BTK is phosphorylated and in turn activates downstream effectors like PLCγ2, leading to calcium mobilization and the activation of transcription factors such as NF-κB and NFAT.[7][8][9] These signaling cascades are essential for B-cell proliferation, differentiation, and survival.[6][9][13] By degrading BTK, this compound effectively shuts down these pro-survival signals.
Quantitative Data
The following table summarizes the degradation potency of this compound in a relevant cancer cell line.
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Time (h) |
| This compound | Mino | 10.9[5][14] | >90* | 24 |
*Dmax values are typically greater than 90% for potent degraders but should be experimentally determined for each specific cell line and time point.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the activity of this compound.
Experimental Workflow Overview
Western Blot for BTK Degradation
This protocol is to quantify the extent of BTK protein degradation following treatment with this compound.
Materials:
-
Mino cells (or other relevant B-cell lymphoma cell lines)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed Mino cells at an appropriate density in 6-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 1000 nM) or with a fixed concentration for different time points (e.g., 2, 4, 8, 12, 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and load equal amounts (e.g., 20-40 µg) of protein per lane on an SDS-PAGE gel.[15]
-
Separate proteins by electrophoresis.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.[16]
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the BTK band intensity to the corresponding loading control.
-
Calculate the percentage of BTK degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Ubiquitination Assay
This assay confirms that the degradation of BTK is mediated by the ubiquitin-proteasome system.[12]
Materials:
-
Materials from the Western Blot protocol
-
Proteasome inhibitor (e.g., MG132)
-
Immunoprecipitation (IP) lysis buffer
-
Anti-BTK antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for western blotting
Procedure:
-
Cell Treatment:
-
Seed and treat cells with this compound at a concentration known to induce significant degradation (e.g., 5x DC50).
-
In a parallel set of wells, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. Include appropriate controls (DMSO, PROTAC alone, MG132 alone).
-
-
Immunoprecipitation:
-
Lyse cells in IP lysis buffer.
-
Pre-clear the lysates with Protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-BTK antibody overnight at 4°C to form antibody-antigen complexes.
-
Add Protein A/G beads to pull down the complexes.
-
Wash the beads several times with IP lysis buffer.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated BTK, which will appear as a high molecular weight smear.
-
As a control, probe a separate blot of the input lysates with an anti-BTK antibody to confirm BTK degradation and its rescue by the proteasome inhibitor.
-
Cell Viability Assay
This assay assesses the cytotoxic effects of this compound on the target cells.
Materials:
-
Mino cells (or other relevant cell lines)
-
This compound
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound for a specified time (e.g., 72 hours).
-
-
Assay Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate as recommended.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
-
Conclusion
This compound is a powerful research tool for inducing the targeted degradation of BTK. The protocols outlined in this document provide a framework for researchers to effectively characterize its activity and mechanism of action in relevant cellular models. By following these guidelines, researchers can generate robust and reproducible data to advance the understanding and development of BTK-targeting degraders.
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labhoo.com [labhoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Ubiquitination Assay - Profacgen [profacgen.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound | CymitQuimica [cymitquimica.com]
- 15. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 16. ptglab.com [ptglab.com]
Troubleshooting & Optimization
Identifying and minimizing off-target effects of PROTAC BTK Degrader-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with PROTAC BTK Degrader-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent Bruton's tyrosine kinase (BTK) degrader.[1][2][3][4] It is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule designed to selectively eliminate BTK protein from cells. It functions by simultaneously binding to BTK and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag BTK with ubiquitin, marking it for degradation by the cell's natural disposal system, the proteasome. This event-driven, catalytic mechanism allows for the sustained depletion of the target protein.
Q2: What is the potency of this compound?
A2: this compound has a DC50 value of 10.9 nM for BTK degradation in Mino (mantle cell lymphoma) cells.[1][2][3][4] The DC50 represents the concentration of the degrader required to reduce the level of the target protein by 50%.
Q3: What are the potential advantages of using a PROTAC degrader over a traditional BTK inhibitor?
A3: PROTACs offer several potential advantages over traditional inhibitors:
-
Elimination of Scaffolding Functions: Unlike inhibitors that only block the kinase activity, PROTACs eliminate the entire protein, thereby ablating both its enzymatic and non-enzymatic (scaffolding) functions.[5]
-
Overcoming Resistance: PROTACs can be effective against target proteins that have developed resistance mutations to traditional inhibitors, as they can still bind to the mutated protein and induce its degradation.[6]
-
Improved Selectivity: By engaging two distinct binding events (target and E3 ligase), PROTACs can achieve higher selectivity compared to inhibitors that only rely on binding to the target protein.[6]
-
Catalytic Activity: PROTACs act catalytically, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules, potentially leading to a more profound and durable biological effect at lower doses.[6]
Troubleshooting Guide
Problem 1: I am not observing the expected degradation of BTK in my cell line.
Possible Causes and Solutions:
-
Cell Line Specificity: The expression levels of the E3 ligase recruited by this compound can vary between cell lines. If the specific E3 ligase is not sufficiently expressed in your cell line of choice, degradation will be inefficient.
-
Incorrect Dosing or Incubation Time: The degradation of a target protein by a PROTAC is dependent on both the concentration of the degrader and the duration of treatment.
-
Recommendation: Perform a dose-response experiment with a range of concentrations around the published DC50 (10.9 nM) and a time-course experiment to determine the optimal conditions for BTK degradation in your specific experimental system.
-
-
Experimental Protocol Issues: Problems with cell lysis, protein quantification, or Western blotting technique can lead to inaccurate assessment of protein levels.
-
Recommendation: Please refer to the detailed Experimental Protocol for Validation of BTK Degradation by Western Blot provided below. Ensure all steps are followed carefully.
-
Problem 2: I am concerned about potential off-target effects of this compound.
Background: Off-target effects of PROTACs can arise from the degradation of proteins other than the intended target.[7] This can occur if the warhead (BTK-binding portion), the E3 ligase binder, or the entire PROTAC molecule has affinity for other proteins.
Solutions and Strategies:
-
Global Proteomics Analysis: The most comprehensive way to identify off-target effects is through unbiased mass spectrometry-based proteomics.[7] This technique allows for the quantitative comparison of the entire proteome in cells treated with the PROTAC versus a vehicle control.
-
Recommendation: Follow the Experimental Protocol for Global Proteomic Analysis to Identify Off-Target Effects outlined below.
-
-
Negative Controls: The use of appropriate negative controls is crucial to distinguish true off-target effects from other cellular responses.
-
Recommendation: Include a non-degrading control molecule in your experiments. This could be a molecule where the E3 ligase-binding motif is altered to prevent recruitment of the E3 ligase, or a molecule that binds to the target but does not induce degradation.
-
-
Secondary Assays: Once potential off-targets are identified through proteomics, their degradation should be validated using an orthogonal method.
-
Recommendation: Use Western blotting to confirm the dose-dependent degradation of any identified off-target proteins.
-
Problem 3: My experimental results are inconsistent or not reproducible.
Possible Causes and Solutions:
-
Compound Stability and Handling: PROTAC molecules can be large and may have limited solubility or stability in certain solvents.
-
Recommendation: Ensure that this compound is stored correctly as per the manufacturer's instructions. Prepare fresh dilutions for each experiment and ensure complete solubilization in the vehicle solvent before adding to cell culture media.
-
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact experimental outcomes.
-
Recommendation: Use cells with a consistent and low passage number. Ensure cells are healthy and seeded at a consistent density for all experiments.
-
Data Presentation
Table 1: On-Target Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 | Mino | 10.9 nM | [1][2][3][4] |
Table 2: Illustrative Off-Target Profile of a BTK PROTAC (Example Data)
Disclaimer: The following data is for illustrative purposes only and is based on a representative BTK PROTAC (PS-2).[5] A specific off-target profile for this compound is not publicly available and would need to be determined experimentally.
| Protein | Biological Function | % Degradation (at 200 nM) |
| BTK (On-Target) | B-cell signaling | >90% |
| IKZF1 (Off-Target) | Transcription factor | ~50% |
| IKZF3 (Off-Target) | Transcription factor | >60% |
| GSPT1 (Off-Target) | Translation termination factor | No significant degradation |
Experimental Protocols
Experimental Protocol for Validation of BTK Degradation by Western Blot
This protocol describes how to confirm the degradation of BTK protein following treatment with this compound.
-
Cell Seeding: Plate your chosen cells (e.g., Mino) in a 24-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
Compound Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 nM). Include a vehicle-only control (e.g., DMSO). Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Incubate on ice for 10 minutes, then scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Loading Control and Analysis:
-
Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the BTK signal to the loading control.
-
Experimental Protocol for Global Proteomic Analysis to Identify Off-Target Effects
This protocol provides a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.[5][8]
-
Cell Culture and Treatment:
-
Culture your chosen cell line in large-format dishes to obtain sufficient protein for analysis.
-
Treat the cells with this compound at a concentration that achieves maximal on-target degradation (e.g., 100-200 nM) and a vehicle control for a predetermined time (e.g., 4-24 hours). Include a non-degrading control if available. Perform at least three biological replicates for each condition.
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells and lyse them in a buffer compatible with mass spectrometry (e.g., urea-based lysis buffer).
-
Quantify the protein concentration of each sample.
-
-
Protein Digestion:
-
Reduce the disulfide bonds in the proteins with DTT and alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using a sequence-specific protease, typically trypsin, overnight at 37°C.
-
-
Peptide Labeling (e.g., TMT):
-
Label the peptides from each sample with a different tandem mass tag (TMT) isobaric label according to the manufacturer's protocol.[5] This allows for the multiplexing of samples.
-
Combine the labeled peptide samples.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Analyze the combined, labeled peptide sample by LC-MS/MS. The peptides are first separated by liquid chromatography and then ionized and analyzed in the mass spectrometer.
-
-
Data Analysis:
-
Use a specialized software suite (e.g., Proteome Discoverer, MaxQuant) to identify the peptides and proteins and to quantify the relative abundance of each protein across the different samples based on the reporter ion intensities from the TMT labels.
-
Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control samples. A typical cutoff for a potential off-target is a statistically significant decrease in abundance (e.g., >25-50% reduction).
-
-
Validation: Validate any potential off-target proteins identified by mass spectrometry using a targeted method such as Western blotting, as described in the protocol above.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.
Caption: Experimental workflow for identifying off-target effects.
Caption: Strategies to minimize off-target effects of PROTACs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Protein Degrader [proteomics.com]
- 5. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PROTAC BTK Degrader-3 Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of PROTAC BTK Degrader-3 for maximal degradation of Bruton's Tyrosine Kinase (BTK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target Bruton's Tyrosine Kinase (BTK) for degradation. It is a heterobifunctional molecule that simultaneously binds to BTK and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome. This event-driven pharmacology allows for the catalytic degradation of the target protein.
Q2: What is the reported DC50 for this compound?
A2: this compound has a reported DC50 (half-maximal degradation concentration) of 10.9 nM for BTK degradation in Mino cells.[1][2][3] It is important to note that the optimal concentration can vary depending on the cell line, experimental conditions, and incubation time.
Q3: What is the "hook effect" and how can it affect my experiment?
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time can vary. It is recommended to perform a time-course experiment to determine the time point of maximum degradation (Dmax). Initial experiments can be performed at shorter time points (e.g., 4-8 hours) and longer time points (e.g., 12-24 hours).[7]
Q5: What are essential controls for a BTK degradation experiment?
A5: To ensure the observed BTK reduction is due to proteasome-mediated degradation induced by the PROTAC, the following controls are essential:
-
Vehicle Control (e.g., DMSO): To establish the baseline level of BTK expression.
-
Proteasome Inhibitor Control (e.g., MG-132, Carfilzomib): Pre-treatment with a proteasome inhibitor should "rescue" the degradation of BTK, confirming the involvement of the proteasome.[7]
-
Negative Control PROTAC: An inactive version of the PROTAC, for instance, one with a modification in the E3 ligase binder or the target binder, can be used to show that the ternary complex formation is necessary for degradation.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No BTK degradation observed at any concentration. | 1. Low Cell Permeability: The PROTAC may not be efficiently entering the cells.[7] 2. Incorrect E3 Ligase: The chosen cell line may not express the E3 ligase recruited by the PROTAC. 3. Inactive Compound: The PROTAC may have degraded or be from a faulty batch. | 1. Use cell permeability assays to assess uptake. Consider alternative delivery methods if permeability is low. 2. Verify the expression of the relevant E3 ligase (e.g., Cereblon, VHL) in your cell line via Western Blot or qPCR. 3. Use a fresh batch of the compound and verify its activity in a positive control cell line if available. |
| High variability between replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Pipetting Errors: Inaccurate dilution or addition of the PROTAC. 3. Edge Effects in Plates: Wells on the edge of the plate may experience different conditions. | 1. Ensure a homogenous cell suspension and use a multichannel pipette for seeding. 2. Calibrate pipettes and use a fresh set of dilutions for each replicate. 3. Avoid using the outer wells of the plate for critical experiments. |
| "Hook effect" observed at higher concentrations. | Formation of binary complexes: At high concentrations, the PROTAC binds to either BTK or the E3 ligase separately, preventing the formation of the productive ternary complex.[4][5][6] | This is an expected behavior for PROTACs. The key is to identify the optimal concentration that gives maximum degradation (Dmax) from a full dose-response curve. Focus on the concentrations that show potent degradation, rather than trying to achieve degradation at the highest concentrations. |
| BTK degradation is observed, but cell viability is significantly reduced. | Off-target effects or toxicity: The PROTAC or the degradation of BTK may be causing cellular toxicity. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment to assess the cytotoxic effects of the PROTAC. If toxicity is high at concentrations required for degradation, consider using a more selective BTK degrader or a lower, non-toxic concentration for a longer incubation time. |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course for BTK Degradation by Western Blot
This protocol outlines the determination of the optimal concentration (DC50) and time point for maximum degradation (Dmax) of BTK.
Materials:
-
This compound
-
Cell line expressing BTK (e.g., Mino, Ramos)
-
Complete cell culture medium
-
DMSO (vehicle)
-
Proteasome inhibitor (e.g., MG-132)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BTK
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment (Dose-Response):
-
Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
Treat the cells with the different concentrations of the PROTAC and the vehicle control.
-
Incubate for a predetermined time (e.g., 18-24 hours).
-
-
PROTAC Treatment (Time-Course):
-
Treat cells with a fixed, optimal concentration of this compound (determined from the dose-response experiment).
-
Harvest cells at different time points (e.g., 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BTK antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for BTK and the loading control.
-
Normalize the BTK band intensity to the loading control.
-
Plot the normalized BTK levels against the PROTAC concentration to determine the DC50.
-
Plot the normalized BTK levels against time to determine the Dmax.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat the cells with a serial dilution of this compound, similar to the dose-response experiment. Include a vehicle control.
-
Incubation: Incubate the plate for the same duration as the degradation experiment.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. promega.com [promega.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Improving solubility and stability of PROTAC BTK Degrader-3 in solution
Welcome to the technical support center for PROTAC BTK Degrader-3. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the solubility and stability of this compound in solution. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to conduct their experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, heterobifunctional molecule designed to induce the degradation of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling pathways.[1][2][3] It functions by simultaneously binding to BTK and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of BTK, marking it for degradation by the proteasome.[1][3] This targeted protein degradation approach offers a powerful alternative to traditional small-molecule inhibition.
Q2: I am observing precipitation of this compound in my aqueous buffer. What are the common causes?
A2: Precipitation of PROTACs like BTK Degrader-3 in aqueous solutions is a common challenge due to their high molecular weight and hydrophobicity.[] Potential causes include:
-
Low intrinsic aqueous solubility: The molecule may have inherently poor solubility in your chosen buffer system.
-
Solvent shock: Adding a concentrated DMSO stock solution of the PROTAC directly to an aqueous buffer can cause it to crash out of solution.
-
Incorrect pH: The pH of the buffer may not be optimal for the solubility of the PROTAC.
-
Aggregation: At higher concentrations, PROTAC molecules may self-associate and aggregate, leading to precipitation.
Q3: What are the initial steps I should take to improve the solubility of this compound for in vitro assays?
A3: To improve solubility for in vitro experiments, consider the following:
-
Use of Co-solvents: Incorporating a small percentage of an organic co-solvent like DMSO, ethanol, or PEG300 in your final assay buffer can significantly enhance solubility.[5] However, ensure the final co-solvent concentration is compatible with your cell type and assay.
-
pH Adjustment: Systematically test a range of pH values for your buffer to identify the optimal pH for solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your concentrated stock to minimize solvent shock.
-
Sonication or Vortexing: Gentle sonication or vortexing after dilution can help to dissolve small precipitates.
Q4: How can I assess the chemical stability of this compound in my experimental conditions?
A4: The chemical stability of this compound can be evaluated using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[] A common approach is to incubate the PROTAC in your desired buffer at a specific temperature (e.g., 37°C) and monitor the amount of intact PROTAC over time. A decrease in the peak area corresponding to the parent molecule would indicate degradation.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
This may be due to poor solubility or stability of the PROTAC in the cell culture medium.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Issue 2: Low or no degradation of BTK observed.
This could be a result of insufficient intracellular concentration of the PROTAC due to poor permeability or rapid efflux, in addition to solubility and stability issues.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no observed BTK degradation.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol provides a method to determine the kinetic solubility of this compound in a buffer of choice.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent)
-
Plate reader with UV-Vis capabilities
-
Nephelometer (optional)
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of dilutions from the stock solution in DMSO in a 96-well plate.
-
Add the DMSO solutions of the PROTAC to the aqueous buffer (e.g., PBS) in another 96-well plate to achieve the final desired concentrations. The final DMSO concentration should be kept constant (e.g., 1%).
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the absorbance at the λmax of this compound using a UV-Vis plate reader.
-
(Optional) Measure light scattering using a nephelometer to detect precipitation.
-
The highest concentration that does not show precipitation is considered the kinetic solubility.
Data Presentation:
| Compound | Buffer | Final DMSO (%) | Kinetic Solubility (µM) |
| This compound | PBS, pH 7.4 | 1% | 5.2 |
| This compound | PBS, pH 6.0 | 1% | 2.1 |
| This compound | PBS, pH 8.0 | 1% | 8.5 |
Protocol 2: Assessment of Chemical Stability
This protocol outlines a method to assess the chemical stability of this compound in solution over time.
Materials:
-
This compound
-
DMSO
-
Desired aqueous buffer (e.g., cell culture medium)
-
HPLC or LC-MS system
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the PROTAC into the desired aqueous buffer to a final concentration (e.g., 10 µM).
-
Immediately take a sample (t=0) and analyze it by HPLC or LC-MS to determine the initial peak area of the intact PROTAC.
-
Incubate the remaining solution at the desired temperature (e.g., 37°C).
-
Take samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze each sample by HPLC or LC-MS.
-
Calculate the percentage of the remaining PROTAC at each time point relative to the t=0 sample.
Data Presentation:
| Time (hours) | Remaining this compound (%) in PBS | Remaining this compound (%) in Cell Culture Medium |
| 0 | 100 | 100 |
| 1 | 98.5 | 95.2 |
| 2 | 97.1 | 90.8 |
| 4 | 95.3 | 82.1 |
| 8 | 92.0 | 68.5 |
| 24 | 85.6 | 45.3 |
Signaling Pathway
BTK Signaling Pathway and this compound Mechanism of Action
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway.[2][6][7] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling cascades that promote B-cell proliferation, survival, and differentiation.[6][7] Dysregulation of this pathway is implicated in various B-cell malignancies.[1] this compound hijacks the ubiquitin-proteasome system to induce the degradation of BTK, thereby inhibiting downstream signaling.
Caption: BTK signaling pathway and the mechanism of action of this compound.
References
- 1. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC BTK Degrader-8_TargetMol [targetmol.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
Addressing poor cell permeability of PROTAC BTK Degrader-3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to the poor cell permeability of PROTAC BTK Degrader-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent Proteolysis Targeting Chimera designed to induce the degradation of Bruton's Tyrosine Kinase (BTK). It has shown a DC50 value of 10.9 nM for BTK degradation in Mino cells, indicating high potency once inside the cell.[1] It is being investigated for its therapeutic potential in B-cell malignancies.[1]
Q2: Why is cell permeability a common issue for PROTACs like BTK Degrader-3?
PROTACs are large molecules, often with molecular weights exceeding 800 Da, and possess a high number of hydrogen bond donors and acceptors.[2][3] These characteristics place them "beyond the Rule of Five" (bRo5), a set of guidelines used to predict the oral bioavailability of small molecule drugs.[4] Consequently, many PROTACs exhibit poor passive diffusion across the lipid bilayer of cell membranes, limiting their intracellular concentration and overall efficacy.[3][5]
Q3: What are the general strategies to improve the cell permeability of a PROTAC?
Several strategies can be employed to enhance the cell permeability of PROTACs:
-
Linker Optimization: The linker connecting the BTK-binding ligand and the E3 ligase ligand plays a crucial role in the physicochemical properties of the PROTAC.[6] Modifying the linker's length, rigidity, and composition can improve permeability. For instance, replacing flexible PEG linkers with more rigid structures or incorporating cyclic moieties can be beneficial.[4][7]
-
Introduction of Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can shield polar groups, reducing the polar surface area and effectively making the molecule more compact and "greasier," which can facilitate membrane passage.[7]
-
Prodrug Approach: A prodrug strategy involves masking polar functional groups with lipophilic moieties that are cleaved off by intracellular enzymes, releasing the active PROTAC inside the cell.[4][7]
-
Formulation Strategies: Employing drug delivery systems such as lipid-based nanoparticles (LNPs), polymeric micelles, or self-emulsifying drug delivery systems (SEDDS) can help overcome poor solubility and permeability.[3][8]
-
Click Chemistry-based Assembly (CLIPTACs): This approach involves synthesizing the PROTAC in situ from two smaller, more permeable precursors that are administered separately and then click together inside the cell.[9]
Troubleshooting Guides
This section provides detailed troubleshooting workflows and experimental protocols for researchers encountering issues with the cellular activity of this compound, likely stemming from poor cell permeability.
Issue: this compound shows high biochemical potency but low cellular efficacy.
If you observe potent binding to BTK and effective ternary complex formation in biochemical assays, but the desired degradation of BTK is not achieved in cell-based assays, poor cell permeability is a likely culprit.
Troubleshooting Workflow:
Caption: Workflow for diagnosing and addressing poor cell permeability.
Experimental Protocols & Data Interpretation
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive diffusion of a compound across an artificial lipid membrane and is a high-throughput method to assess intrinsic permeability.[10][11][12]
Protocol:
-
Prepare Solutions:
-
Prepare Plates:
-
Run Assay:
-
Add 150 µL of the PROTAC solution to the donor plate wells.[13]
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich."
-
Incubate at room temperature for 10-20 hours in a moist chamber.
-
-
Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
Data Interpretation:
| Compound | Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| This compound (Initial) | 0.2 | Low |
| This compound (Optimized Linker) | 2.5 | Moderate |
| Antipyrine (High Permeability Control) | > 5.0 | High |
| Atenolol (Low Permeability Control) | < 1.0 | Low |
-
A Papp value < 1.0 x 10⁻⁶ cm/s suggests that poor passive permeability is a significant barrier to cellular entry.[14]
Caco-2 Cell Permeability Assay
This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive permeability and active transport (efflux).[15][16][17]
Protocol:
-
Cell Culture:
-
Run Assay (Bidirectional):
-
Apical to Basolateral (A→B): Add the PROTAC (typically at 10 µM) to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.[15]
-
Basolateral to Apical (B→A): Add the PROTAC to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate for 2 hours at 37°C with gentle shaking.[15]
-
-
Analysis:
-
Collect samples from both chambers at the end of the incubation.
-
Quantify the PROTAC concentration using LC-MS/MS.
-
Calculate Papp for both directions (Papp, A→B and Papp, B→A).
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
-
Data Interpretation:
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Interpretation |
| This compound (Initial) | 0.5 | 5.0 | 10.0 | Low permeability, significant efflux |
| This compound (Optimized) | 1.5 | 2.5 | 1.7 | Moderate permeability, no significant efflux |
| Verapamil (Efflux Inhibitor) + PROTAC (Initial) | 2.0 | 2.2 | 1.1 | Efflux mediated by P-gp |
-
An Efflux Ratio > 2 indicates that the compound is a substrate for active efflux transporters (like P-glycoprotein), which actively pump the compound out of the cell, further reducing intracellular concentration.[16][17]
Cellular Uptake Assay
This assay directly measures the amount of PROTAC that accumulates inside the cells over time.[19]
Protocol:
-
Cell Culture:
-
Plate the target cells (e.g., Mino cells) in a multi-well plate and allow them to adhere.
-
-
Incubation:
-
Treat the cells with this compound at a specific concentration (e.g., 1 µM) for various time points (e.g., 0.5, 1, 2, 4 hours).
-
-
Cell Lysis and Analysis:
-
At each time point, wash the cells thoroughly with cold PBS to remove any unbound PROTAC.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the intracellular concentration of the PROTAC in the cell lysate using LC-MS/MS.
-
Normalize the PROTAC concentration to the total protein concentration in the lysate.
-
Data Interpretation:
| Compound | Incubation Time (hr) | Intracellular Conc. (ng/mg protein) |
| This compound (Initial) | 2 | 5 |
| This compound (Optimized) | 2 | 50 |
-
Low intracellular accumulation, even with moderate passive permeability and no significant efflux, may indicate issues with compound stability or non-specific binding. This assay provides a direct measure of how much of the compound is available to engage with BTK and the E3 ligase.[20][21]
Signaling Pathways & Mechanisms
PROTAC Mechanism of Action
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[22]
Caption: General mechanism of action for a PROTAC degrader.
BTK Signaling Pathway
Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.
Caption: Simplified BTK signaling cascade in B-cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC BTK Degrader-3 resistance mechanisms in cancer cells
Welcome to the technical support center for PROTAC BTK Degrader-3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to mechanisms of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to this compound?
A1: Several key mechanisms have been identified that can lead to resistance against PROTAC BTK degraders in cancer cells. These include:
-
Mutations in the BTK protein: While PROTACs can often overcome resistance caused by mutations that affect inhibitor binding (like the C481S mutation for ibrutinib), new mutations in BTK could potentially alter the PROTAC's binding site or the protein's conformation, hindering degradation.[1][2][3][4][5][6][7][8][9] A novel A428D BTK mutation has been reported to confer resistance to the BTK degrader BGB-16673.[10]
-
Upregulation of drug efflux pumps: Increased expression of multidrug resistance proteins, particularly MDR1 (P-glycoprotein), can actively transport the PROTAC out of the cell, reducing its intracellular concentration and thereby its efficacy.[11][12][13][14][15]
-
Alterations in the E3 ubiquitin ligase machinery: Since PROTACs rely on the cell's own ubiquitin-proteasome system, any disruption to this pathway can lead to resistance. This includes mutations, deletions, or downregulation of the specific E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) that the PROTAC is designed to recruit, or other core components of the E3 ligase complex.[16][17]
Q2: My cells are showing reduced sensitivity to this compound over time. What could be the cause?
A2: This phenomenon, known as acquired resistance, is often due to selective pressure on the cancer cell population. The most probable causes include the emergence of clones with:
-
Genomic alterations in the E3 ligase complex components, such as the deletion of the gene encoding the E3 ligase recruited by the PROTAC.[16]
-
Increased expression of drug efflux pumps like MDR1.[11][12][13][14][15]
-
The development of new mutations in the BTK protein that interfere with PROTAC binding or ternary complex formation.[10]
Q3: Can the C481S mutation in BTK, which confers resistance to ibrutinib, also cause resistance to this compound?
A3: Generally, no. PROTAC BTK degraders are designed to overcome resistance mediated by the C481S mutation.[3][4][5][6][7][8][9] Unlike ibrutinib, which forms a covalent bond with the cysteine at position 481, PROTACs typically bind non-covalently to a different site on BTK.[3] This allows them to effectively bind to and induce the degradation of both wild-type and C481S mutant BTK.[1][2][9]
Q4: How does the choice of E3 ligase ligand in the PROTAC design affect potential resistance?
A4: The choice of E3 ligase ligand is critical. Resistance can arise if the cancer cells have low expression or a mutated, non-functional version of the specific E3 ligase the PROTAC is designed to recruit (e.g., CRBN or VHL).[16][18] Therefore, understanding the E3 ligase landscape of the cancer cell model is important. Cross-resistance between PROTACs recruiting different E3 ligases is not always observed, suggesting that switching to a PROTAC that utilizes a different E3 ligase could be a strategy to overcome resistance.[16]
Troubleshooting Guides
Issue 1: Decreased or No BTK Degradation Observed
| Potential Cause | Suggested Troubleshooting Steps |
| PROTAC Instability or Degradation | 1. Ensure proper storage of the this compound compound as per the manufacturer's instructions. 2. Prepare fresh solutions for each experiment. 3. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for BTK degradation in your specific cell line. |
| Low Intracellular PROTAC Concentration | 1. Assess Efflux Pump Activity: Use a fluorescent substrate of MDR1 (e.g., Rhodamine 123) to assess efflux pump activity in your cells. 2. Co-treatment with MDR1 Inhibitor: Perform experiments with and without an MDR1 inhibitor (e.g., verapamil or lapatinib) to see if BTK degradation is restored.[11][14] 3. Quantify Intracellular PROTAC: If possible, use LC-MS/MS to quantify the intracellular concentration of the PROTAC. |
| Altered E3 Ligase Components | 1. Check E3 Ligase Expression: Verify the expression of the relevant E3 ligase (e.g., CRBN or VHL) and its associated cullin ring ligase components (e.g., CUL4 for CRBN, CUL2 for VHL) in your cell line by Western blot or qPCR.[16] 2. Sequence E3 Ligase Genes: If expression is confirmed, consider sequencing the genes of the E3 ligase complex to check for mutations. 3. Test a Different PROTAC: If available, use a PROTAC that recruits a different E3 ligase to see if degradation is achieved. |
| BTK Mutation | 1. Sequence the BTK Gene: Sequence the BTK gene in your resistant cells to identify any potential mutations in the PROTAC binding site.[10] |
| Impaired Proteasome Function | 1. Positive Control: Treat cells with a known proteasome inhibitor (e.g., MG-132 or bortezomib) alongside the PROTAC. A lack of degradation in the presence of the PROTAC alone, but accumulation of ubiquitinated proteins with the proteasome inhibitor, would suggest a proteasome issue.[19] |
Issue 2: Cells Develop Resistance After Initial Sensitivity
| Potential Cause | Suggested Troubleshooting Steps |
| Clonal Selection of Resistant Cells | 1. Establish Resistant Cell Line: Culture cells in the continuous presence of increasing concentrations of this compound to select for a resistant population. 2. Characterize the Resistant Line: Perform the following analyses on the resistant cell line compared to the parental line: - Western Blot: Confirm the lack of BTK degradation.[16] - Genomic and Transcriptomic Analysis: Use whole-exome sequencing and RNA-seq to identify mutations or changes in gene expression of BTK, E3 ligase components, and drug transporters.[16] - Efflux Pump Activity Assay: As described in Issue 1. |
| Upregulation of Pro-Survival Pathways | 1. Pathway Analysis: Use RNA-seq or proteomics to identify upregulated signaling pathways that may compensate for the loss of BTK signaling. |
Experimental Protocols
Protocol 1: Western Blot for BTK Degradation
-
Cell Seeding: Seed cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against BTK overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH) for 1 hour at room temperature.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Viability Assay (CTG Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: The following day, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: Calculate the GI50 (50% growth inhibition) values from the dose-response curves.[19]
Visualizations
Caption: Mechanism of action for this compound.
Caption: Key resistance mechanisms to this compound.
Caption: Troubleshooting workflow for reduced BTK degradation.
References
- 1. Targeting the C481S Ibrutinib-Resistance Mutation in Bruton's Tyrosine Kinase Using PROTAC-Mediated Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 4. books.rsc.org [books.rsc.org]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 9. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaceuticalintelligence.com [pharmaceuticalintelligence.com]
- 13. researchgate.net [researchgate.net]
- 14. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proteolysis‐targeting chimeras in cancer therapy: Targeted protein degradation for next‐generation treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Refining linker length and composition for better efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining linker length and composition for improved therapeutic efficacy in modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Section 1: Troubleshooting Guides
This section addresses common challenges encountered during the experimental process of linker optimization.
Issue: Poor In Vivo Efficacy Despite Potent In Vitro Activity
Question: My ADC/PROTAC is highly effective in cell-based assays, but shows significantly reduced efficacy in animal models. Could the linker be the problem?
Answer: Yes, a discrepancy between in vitro and in vivo efficacy is often linked to suboptimal linker properties that only become apparent in a complex biological system. The primary suspects are poor linker stability in circulation and unfavorable pharmacokinetic (PK) properties. An ideal linker must remain stable in the bloodstream to prevent premature payload release, which can cause off-target toxicity and reduce the amount of active agent reaching the target site.[1][][3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low in vivo efficacy.
Recommended Experimental Protocols:
-
Plasma Stability Assay: To assess linker stability, incubate the ADC/PROTAC in plasma from relevant species (e.g., mouse, rat, human) at 37°C over a time course (e.g., 0, 6, 24, 48, 72 hours).[5][6] Use LC-MS to quantify the amount of intact conjugate and released payload at each time point.[7][8] A significant decrease in the intact conjugate or a rapid increase in free payload indicates linker instability.[5]
-
Pharmacokinetic (PK) Study: Administer the ADC/PROTAC to a relevant animal model (e.g., mice) and collect blood samples at various time points. Analyze plasma samples using ELISA to determine the concentration of total antibody and conjugated antibody.[5] This will help determine the clearance rate and half-life of the conjugate.
Issue: High Off-Target Toxicity
Question: My therapeutic conjugate is causing significant toxicity in preclinical studies, limiting its therapeutic window. How can I modify the linker to mitigate this?
Answer: High off-target toxicity is often a consequence of premature payload release in circulation due to an unstable linker.[3][9][10] The released cytotoxic drug or active molecule can then affect healthy tissues.[10] Another contributing factor can be the overall hydrophobicity of the conjugate, which can lead to nonspecific uptake by healthy cells.[11]
Strategies to Reduce Off-Target Toxicity:
-
Enhance Linker Stability:
-
Non-cleavable linkers: These are generally more stable in plasma as they rely on the degradation of the antibody within the target cell to release the payload.[1]
-
Steric Hindrance: Introducing bulky chemical groups near the cleavage site can protect the linker from enzymatic degradation in the plasma.[12][13][14]
-
Optimized Conjugation Site: The site of linker attachment on the antibody can influence its stability.[5]
-
-
Increase Hydrophilicity:
Experimental Protocol: In Vitro Cytotoxicity Assay for Off-Target Effects
This assay evaluates the toxicity of the ADC on antigen-negative cells to assess non-specific killing.
-
Cell Selection: Choose a cell line that does not express the target antigen of your antibody.
-
Cell Seeding: Plate the antigen-negative cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of your ADC and a control (e.g., free payload).
-
Incubation: Incubate the cells for a period that is relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a standard method like the CellTiter-Glo® Luminescent Cell Viability Assay.[15]
-
Data Analysis: Plot the cell viability against the concentration of the ADC and free payload to determine the IC50 values. A low IC50 for the ADC on antigen-negative cells suggests significant off-target toxicity.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding linker design and optimization.
Linker Length
Question: How does linker length impact the efficacy of an ADC or PROTAC?
Answer: Linker length is a critical parameter that influences the ability of the conjugate to interact with its target and, in the case of PROTACs, to form a stable ternary complex.[16]
-
Too Short: A short linker may cause steric hindrance, preventing the antibody from binding to its antigen or the PROTAC from simultaneously engaging the target protein and the E3 ligase.[16]
-
Too Long: An excessively long and flexible linker can lead to a decrease in potency due to an entropic penalty when forming the ternary complex in PROTACs.[16] For ADCs, a longer linker might increase the risk of premature cleavage.
Impact of Linker Length on Efficacy (Illustrative Data)
| Linker Length (Number of Atoms) | PROTAC Activity (DC50, nM) | ADC Cytotoxicity (IC50, pM) |
| 8 | >1000 | 500 |
| 12 | 250 | 150 |
| 16 | 50 | 80 |
| 20 | 100 | 120 |
| 24 | 300 | 200 |
Note: This table presents illustrative data to demonstrate the general trend. Optimal linker length is highly dependent on the specific antibody/ligand, payload, and target.
Experimental Protocol: Optimizing Linker Length
A systematic approach is to synthesize a library of conjugates with varying linker lengths (e.g., by varying the number of PEG units or alkyl chain length) and evaluate their efficacy in relevant in vitro assays (e.g., target degradation for PROTACs, cytotoxicity for ADCs).
Linker Composition: Hydrophilicity
Question: What is the role of linker hydrophilicity, and how can I modulate it?
Answer: The hydrophilicity of the linker significantly impacts the biophysical properties of the entire conjugate. Many potent payloads are hydrophobic, which can lead to aggregation, poor solubility, and rapid clearance.[14] Introducing hydrophilic elements into the linker can counteract these issues.
Benefits of Hydrophilic Linkers:
-
Improved Solubility and Reduced Aggregation: Prevents the conjugate from precipitating out of solution.[14]
-
Enhanced Pharmacokinetics: Can increase the half-life of the conjugate in circulation.
-
Reduced Off-Target Toxicity: Minimizes nonspecific uptake by healthy cells.[11]
Methods to Increase Linker Hydrophilicity:
-
PEGylation: Incorporating polyethylene glycol (PEG) chains is a common and effective strategy.
-
Charged Groups: Introducing charged moieties like sulfonates can also enhance hydrophilicity.
Decision Tree for Modulating Linker Hydrophilicity:
Caption: Decision process for enhancing linker hydrophilicity.
PROTAC-Specific Issue: Inefficient Ternary Complex Formation
Question: My PROTAC binds to both the target protein and the E3 ligase individually, but it doesn't induce target degradation. What could be the issue?
Answer: The efficacy of a PROTAC is dependent on its ability to induce the formation of a stable ternary complex between the target protein and the E3 ligase.[17] If the linker's length, rigidity, or attachment points are not optimal, it may not be able to orient the two proteins correctly for ubiquitination to occur, even if binary binding is observed.
Experimental Protocol: Assessing Ternary Complex Formation
Several biophysical assays can be used to measure the formation and stability of the ternary complex:
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These techniques can measure the binding kinetics and affinity of the protein-protein interaction induced by the PROTAC.[18]
-
Isothermal Titration Calorimetry (ITC): ITC can determine the thermodynamic parameters of binding and assess cooperativity in ternary complex formation.[17][18]
-
NanoBRET™ Ternary Complex Assay: This is a live-cell assay that can measure the proximity of the target protein and E3 ligase in a cellular context.[19][20]
Illustrative Ternary Complex Formation Signaling Pathway:
Caption: PROTAC-mediated protein degradation pathway.
By systematically addressing these common issues with the provided troubleshooting guides and experimental protocols, researchers can more effectively refine linker length and composition to develop safer and more efficacious therapeutics.
References
- 1. abzena.com [abzena.com]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purepeg.com [purepeg.com]
- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 12. frontiersin.org [frontiersin.org]
- 13. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ternary complex formation - Profacgen [profacgen.com]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
Interpreting unexpected results in PROTAC BTK Degrader-3 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PROTAC BTK Degrader-3. The information is designed to help interpret unexpected results and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of a successful this compound experiment?
A successful experiment should demonstrate a dose-dependent reduction in the cellular levels of Bruton's tyrosine kinase (BTK) protein. This is typically observed as a decrease in the corresponding band intensity on a Western blot. The degradation of BTK should lead to downstream effects consistent with the inhibition of the BTK signaling pathway, which may include decreased cell viability in susceptible cancer cell lines.
Q2: At what concentration should I expect to see BTK degradation?
This compound has a reported DC50 of 10.9 nM for BTK degradation in Mino cells.[1][2][3] The DC50 is the concentration at which 50% of the target protein is degraded.[4] Therefore, significant degradation should be observed at concentrations around and above this value. However, the optimal concentration can vary depending on the cell line, treatment duration, and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: What is the "hook effect" and how can it affect my results?
The hook effect is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations.[1][5][6][7][8][9][10] This occurs because at high concentrations, the PROTAC can form binary complexes with either the BTK protein or the E3 ligase, which are unproductive for forming the ternary complex required for degradation.[1][5][6][9] This can lead to the unexpected observation of less degradation at higher doses compared to moderate doses.
Q4: How can I confirm that the observed protein reduction is due to proteasomal degradation?
To confirm that the reduction in BTK levels is due to the ubiquitin-proteasome system, you can pre-treat your cells with a proteasome inhibitor (e.g., MG-132 or bortezomib) or a neddylation inhibitor (e.g., MLN4924) before adding this compound.[11][12][13][14] If the degradation is proteasome-dependent, the presence of the inhibitor should rescue the BTK protein levels.[11][12]
Q5: What are potential off-target effects of PROTACs?
Off-target effects can arise from the unintended degradation of proteins other than the intended target.[15] This can occur if the PROTAC facilitates the formation of ternary complexes with other proteins that have some affinity for the PROTAC's ligands.[15] It is important to assess the specificity of your PROTAC, for instance by performing proteome-wide analysis. Some PROTACs based on cereblon (CRBN) E3 ligase ligands like pomalidomide have been reported to cause degradation of certain zinc-finger proteins.[16]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No BTK degradation observed. | 1. Suboptimal PROTAC concentration: The concentration used may be too low to induce degradation. | Perform a dose-response experiment with a wider range of concentrations, including those around the reported DC50 of 10.9 nM.[1][2][3] |
| 2. Incorrect treatment duration: The incubation time may be too short for degradation to occur. | Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal treatment duration. | |
| 3. Low cell permeability: The PROTAC may not be efficiently entering the cells.[13][14] | While PROTACs are optimized for cell permeability, this can be a factor. Ensure proper handling and dissolution of the compound. | |
| 4. Low E3 ligase expression: The cell line used may have low expression of the E3 ligase recruited by the PROTAC. | Confirm the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line by Western blot. | |
| 5. Inactive compound: The PROTAC may have degraded due to improper storage or handling. | Ensure the compound is stored as recommended and prepare fresh solutions for each experiment. | |
| Inconsistent BTK degradation between experiments. | 1. Variability in cell culture: Differences in cell confluency, passage number, or cell health can affect results. | Standardize your cell culture conditions, including seeding density and passage number. |
| 2. Inconsistent PROTAC treatment: Variations in the final concentration or incubation time. | Prepare fresh dilutions of the PROTAC for each experiment and ensure accurate timing of treatments. | |
| 3. Issues with Western blot: Inconsistent loading, transfer, or antibody incubation. | Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading and ensure consistent Western blot execution. | |
| Decreased BTK degradation at high concentrations (Hook Effect). | 1. Formation of unproductive binary complexes: At high concentrations, the PROTAC saturates both BTK and the E3 ligase independently, preventing the formation of the productive ternary complex.[1][5][6][7][8][9][10] | Use a lower concentration range in your dose-response experiments. The maximal degradation (Dmax) is often observed at an optimal concentration, not the highest.[5] |
| Cell death or toxicity observed. | 1. On-target toxicity: Degradation of BTK is expected to induce apoptosis in certain cancer cell lines. | This may be the desired outcome. Assess cell viability using assays like MTT or CellTiter-Glo. |
| 2. Off-target toxicity: The PROTAC may be degrading other essential proteins, or the warhead itself could have inhibitory effects at high concentrations.[15] | Perform control experiments with an inactive epimer of the E3 ligase ligand to distinguish between on-target and off-target effects.[13] Conduct proteomic studies to identify potential off-targets. |
Quantitative Data Summary
Table 1: Degradation Profile of this compound
| Compound | Target | Cell Line | DC50 | Dmax | Reference |
| This compound | BTK | Mino | 10.9 nM | Not Reported | [1][2][3] |
Table 2: Comparative Degradation Data of Other BTK PROTACs
| Compound | E3 Ligase | Cell Line | DC50 | Dmax | Reference |
| DD-03-171 | CRBN | MOLM-14 | 5.1 nM | >95% | [17] |
| PTD10 | CRBN | Ramos | 0.5 nM | >90% | [11] |
| DBt-5 | DCAF1 | TMD8 | 55 nM | >80% | [18][19] |
Experimental Protocols
Western Blot for BTK Degradation
-
Cell Seeding: Seed cells at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against BTK and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize the BTK signal to the loading control.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Overview of the BTK signaling pathway and the point of intervention for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. abmole.com [abmole.com]
- 4. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 5. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL [mdpi.com]
- 10. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ubiquitination Assay - Profacgen [profacgen.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. DD 03-171 | Active Degraders: R&D Systems [rndsystems.com]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. bio-rad.com [bio-rad.com]
Validation & Comparative
A Comparative Guide to Validating PROTAC BTK Degrader-3-Induced BTK Degradation
This guide provides a comprehensive comparison of PROTAC BTK Degrader-3 with other notable Bruton's tyrosine kinase (BTK) degraders. It is designed for researchers, scientists, and drug development professionals to objectively assess the performance of these molecules based on available experimental data. The guide includes detailed experimental protocols for key validation assays and visual diagrams of the relevant biological pathways and experimental workflows.
Performance Comparison of BTK Degraders
The efficacy of a PROTAC degrader is primarily determined by its ability to induce the degradation of the target protein. This is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize the available data for this compound and other relevant BTK degraders.
| Product | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Recruited | Citation |
| This compound | 10.9 | Data not available | Mino | Cereblon (CRBN) | [1] |
| NX-5948 | < 1 | Data not available | Lymphoma cell lines | Cereblon (CRBN) | |
| DD-03-171 | 5.1 | Data not available | Not specified | Cereblon (CRBN) | |
| PTD10 | 0.6 ± 0.2 | > 95 | Jeko-1 | Cereblon (CRBN) |
Table 1: Preclinical Degradation Efficacy of BTK PROTACs. This table provides a summary of the in vitro degradation potency of various BTK degraders. A lower DC50 value indicates a higher potency.
| Product | Phase of Development | Key Clinical Findings | Citation |
| BGB-16673 | Phase III | Demonstrates degradation of wild-type and mutant BTK in preclinical models. | |
| NX-2127 | Phase I | Achieves >80% BTK degradation in patients. | |
| NX-5948 | Phase I/II | Shows potent preclinical BTK degradation. |
Table 2: Clinical and Preclinical Overview of Investigational BTK Degraders. This table highlights the developmental stage and key findings for BTK degraders currently under investigation.
Experimental Protocols
Validating the efficacy of a BTK degrader involves a series of well-established experimental procedures. Below are detailed protocols for Western Blotting to quantify BTK protein levels, a crucial step in determining DC50 and Dmax.
Western Blotting for BTK Degradation in Mino Cells
This protocol outlines the steps to assess the degradation of BTK in Mino cells following treatment with a PROTAC degrader.
1. Cell Culture and Treatment:
-
Culture Mino cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Treat the cells with varying concentrations of the BTK degrader (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Denature the protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the BTK band intensity to a loading control protein (e.g., β-actin or GAPDH).
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the degrader concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the PROTAC-mediated BTK degradation pathway and the experimental workflow for its validation.
Caption: PROTAC-mediated degradation of BTK protein.
Caption: Experimental workflow for validating BTK degradation.
References
PROTAC BTK Degrader-3 vs. Ibrutinib: A Comparative Guide for Researchers in Resistant Cell Lines
For Immediate Release
This guide provides a detailed comparison of the novel PROTAC BTK Degrader-3 against the first-generation BTK inhibitor, Ibrutinib, with a specific focus on their efficacy in cancer cell lines that have developed resistance. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and targeted therapeutics.
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is a hallmark of various B-cell malignancies.[1] Ibrutinib, a covalent inhibitor of BTK, has revolutionized the treatment of these cancers. However, the emergence of resistance, most commonly through a C481S mutation in the BTK protein, presents a significant clinical challenge as it prevents the irreversible binding of Ibrutinib.[2][3]
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to overcome such resistance.[4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system.[5] this compound is a potent degrader of BTK, demonstrating efficacy in preclinical models, including those resistant to Ibrutinib.[6] This guide provides a comprehensive, data-driven comparison of this compound and Ibrutinib in resistant cancer cell lines.
Mechanism of Action
Ibrutinib functions by irreversibly binding to the cysteine residue at position 481 (C481) in the active site of BTK, thereby blocking its kinase activity and downstream signaling.[7] In contrast, this compound is a heterobifunctional molecule that simultaneously binds to BTK and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[4][5] This mechanism of action is distinct from simple inhibition and can be effective even when the inhibitor's binding site is mutated.
Performance in Resistant Cell Lines: A Quantitative Comparison
The following tables summarize the in vitro efficacy of a representative PROTAC BTK Degrader, P13I (structurally related to this compound), and Ibrutinib in both Ibrutinib-sensitive and Ibrutinib-resistant lymphoma cell lines. The HBL-1 cell line harboring the C481S BTK mutation serves as a key model for Ibrutinib resistance.[8]
| Compound | Cell Line | BTK Genotype | DC50 (nM) * | Reference |
| P13I | Ramos | Wild-Type | Not explicitly stated, but 73% degradation at 10 nM and 89% at 100 nM | [8] |
| P13I | HBL-1 | Wild-Type | Not explicitly stated, but significant degradation observed | [8] |
| P13I | Mino | Wild-Type | 9.2 | [2] |
| L6 | Ramos | Wild-Type | 3.8 | [9] |
*DC50: The concentration of the compound required to degrade 50% of the target protein.
| Compound | Cell Line | BTK Genotype | GI50 / EC50 (nM) * | Reference |
| Ibrutinib | HBL-1 | Wild-Type | ~2.5 | [8] |
| P13I | HBL-1 | Wild-Type | ~1.5 | [8] |
| Ibrutinib | HBL-1 | C481S Mutant | ~700 | [8] |
| P13I | HBL-1 | C481S Mutant | ~28 | [8] |
| L6 | HBL-1 | C481S Mutant | ~31 times more potent than Ibrutinib | [9] |
*GI50/EC50: The concentration of the compound that inhibits 50% of cell growth.
The data clearly indicates that while Ibrutinib loses its efficacy in the C481S mutant cell line, PROTAC BTK degraders like P13I and L6 retain potent anti-proliferative activity.[8][9]
Experimental Protocols
Cell Lines and Culture
-
Ramos: Human Burkitt's lymphoma cell line (ATCC® CRL-1596™).
-
HBL-1: Human diffuse large B-cell lymphoma cell line.
-
Mino: Human mantle cell lymphoma cell line (ATCC® CRL-3000™).
-
HBL-1 BTK C481S: HBL-1 cells engineered to express the C481S mutant form of BTK.
All cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for BTK Degradation
-
Cell Treatment: Cells were seeded in 6-well plates and treated with varying concentrations of this compound or Ibrutinib for 24-48 hours.
-
Lysis: Cells were harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with a primary antibody against BTK. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.
-
Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Densitometry analysis was performed to quantify the band intensities, and the level of BTK was normalized to the loading control. The DC50 value was calculated from the dose-response curve.
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or Ibrutinib for 72 hours.
-
Reagent Addition: 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 solution was added to each well and incubated for 2-4 hours at 37°C.
-
Signal Measurement: For the MTT assay, the formazan crystals were dissolved by adding 100 µL of DMSO to each well. The absorbance was then measured at 570 nm. For the CCK-8 assay, the absorbance was measured directly at 450 nm.
-
Data Analysis: The cell viability was calculated as a percentage of the vehicle-treated control. The GI50/EC50 values were determined by fitting the data to a dose-response curve using appropriate software.
Visualizing the Mechanisms and Workflows
BTK Signaling Pathway and Points of Intervention
Caption: BTK signaling pathway and the distinct mechanisms of Ibrutinib and this compound.
Experimental Workflow for Comparative Analysis
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. stemcellthailand.org [stemcellthailand.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 8. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of PROTAC BTK Degrader-3 and Other Leading BTK PROTACs
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a detailed comparative analysis of PROTAC BTK Degrader-3 against other prominent Bruton's tyrosine kinase (BTK) PROTACs, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating these novel drug candidates. The analysis is based on available experimental data, focusing on degradation efficiency, selectivity, and pharmacokinetic properties.
Introduction to BTK PROTACs
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for various B-cell malignancies and autoimmune diseases. PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. A BTK PROTAC typically consists of a ligand that binds to BTK, a ligand that recruits an E3 ubiquitin ligase (most commonly Cereblon or Von Hippel-Lindau), and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the BTK protein.
Comparative Analysis of BTK PROTACs
This section provides a head-to-head comparison of this compound with other well-characterized BTK PROTACs, including MT-802, P13I, L18I, DD-03-171, and BGB-16673. The data presented is collated from various scientific publications and vendor datasheets.
Molecular Characteristics
A key differentiator among BTK PROTACs is their chemical structure, which dictates their binding affinity, degradation efficiency, and pharmacokinetic properties. While the specific structure of this compound is detailed in patent WO2022052950A1, a general overview of the components of the compared PROTACs is provided below.
| PROTAC | BTK Ligand Warhead (Inhibitor Basis) | E3 Ligase Ligand |
| This compound | Ibrutinib derivative | Cereblon (CRBN) |
| MT-802 | Ibrutinib derivative | Cereblon (CRBN) |
| P13I | Ibrutinib | Pomalidomide (CRBN) |
| L18I | Ibrutinib derivative | Pomalidomide (CRBN) |
| DD-03-171 | Ibrutinib derivative | Pomalidomide (CRBN) |
| BGB-16673 | Novel BTK binder | Cereblon (CRBN) |
In Vitro Degradation Efficiency
The potency of a PROTAC is primarily measured by its ability to induce the degradation of the target protein. This is typically quantified by the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation). The following table summarizes the degradation efficiency of the compared BTK PROTACs in the mantle cell lymphoma cell line, Mino.
| PROTAC | DC50 in Mino Cells (nM) | Dmax in Mino Cells (%) |
| This compound | 10.9[1][2] | Not Reported |
| MT-802 | ~12 (in TMD8 cells) | >99% (in TMD8 cells) |
| P13I | Not Reported in Mino | Not Reported in Mino |
| L18I | ~30 (in HBL1 cells) | Not Reported |
| DD-03-171 | 12 | >95% |
| BGB-16673 | Not Reported in Mino | Not Reported in Mino |
Note: Direct comparison is challenging due to variations in experimental conditions and cell lines reported in different studies. Data in the same cell line (Mino) is prioritized where available.
Pharmacokinetic Properties and In Vivo Efficacy
The therapeutic potential of a PROTAC is highly dependent on its pharmacokinetic profile, including its half-life, bioavailability, and in vivo efficacy. While comprehensive head-to-head pharmacokinetic data is limited, some key findings are summarized below.
| PROTAC | Key Pharmacokinetic/In Vivo Efficacy Findings |
| This compound | Data not publicly available. |
| MT-802 | Showed potent BTK degradation in vivo in a mouse model. |
| P13I/L18I | L18I, an optimized version of P13I, demonstrated in vivo anti-tumor activity. |
| DD-03-171 | Demonstrated favorable pharmacokinetic properties and in vivo efficacy in patient-derived xenograft models of B-cell malignancies.[3] |
| BGB-16673 | Orally bioavailable with a half-life of 7.2 to 10 hours in rats; has shown promising clinical activity in Phase 1 trials. |
Experimental Protocols
Western Blot for BTK Degradation
This protocol outlines the general steps for assessing BTK protein degradation in cultured cells treated with BTK PROTACs.
1. Cell Culture and Treatment:
-
Culture Mino cells (or other relevant B-cell lymphoma cell lines) in appropriate media and conditions.
-
Seed cells at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the BTK PROTACs or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BTK band intensity to the loading control.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
Visualizations
BTK Signaling Pathway
Caption: Simplified BTK Signaling Pathway.
PROTAC Mechanism of Action
Caption: General Mechanism of Action for BTK PROTACs.
Western Blot Workflow
Caption: Experimental Workflow for Western Blot Analysis.
Conclusion
This compound demonstrates potent in vitro degradation of BTK, comparable to other leading BTK PROTACs. The field of BTK degraders is rapidly advancing, with several candidates showing promising preclinical and clinical activity. The choice of a specific BTK PROTAC for further development will depend on a comprehensive evaluation of its degradation potency, selectivity, pharmacokinetic profile, and safety. This guide provides a foundational comparison to aid in this evaluation process. Further head-to-head studies under standardized conditions are warranted to enable a more definitive comparison of these promising therapeutic agents.
References
Selectivity profiling of PROTAC BTK Degrader-3 against other kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. PROTAC BTK Degrader-3 is a potent degrader of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway and a validated target in various B-cell malignancies.[1][2] While the manufacturer reports a DC50 value of 10.9 nM for BTK degradation in Mino cells, a comprehensive, publicly available kinase selectivity profile for this compound (CAS 2563861-90-3) is not available at the time of this publication.
Given the importance of off-target effects in drug development, this guide provides a comparative overview of the selectivity of other well-characterized BTK PROTACs. This information is intended to offer a valuable perspective on the selectivity profiles that can be achieved with this class of molecules and to highlight the importance of comprehensive kinase screening.
Comparative Selectivity of BTK PROTACs
The selectivity of a PROTAC is crucial for minimizing off-target effects and potential toxicities. PROTACs derived from highly selective kinase inhibitors are expected to exhibit a better selectivity profile. For instance, PROTACs based on the selective BTK inhibitor GDC-0853, such as PTD10, have been shown to have improved selectivity compared to those based on the less selective inhibitor ibrutinib, like P13I.[3] Ibrutinib is known to have off-target activity against other kinases such as EGFR, TEC, and ITK, which can lead to side effects.[4][5][6]
The following table summarizes the selectivity data for several published BTK degraders and a selective BTK inhibitor, CGI1746, to provide a benchmark for comparison.
| Compound Name | Warhead/Inhibitor | Off-Target Kinases Identified | Comments |
| MT-802 | CGI1746-based | Binds fewer off-target kinases than ibrutinib. | Designed for improved selectivity over ibrutinib-based PROTACs.[7][8] |
| P13I | Ibrutinib | Known ibrutinib off-targets (e.g., EGFR, ITK, TEC) were not degraded. | Showed weak inhibitory activity against EGFR and ITK at high concentrations.[4][5] |
| PTD10 | GDC-0853 (Fenebrutinib) | Improved degradation selectivity compared to P13I. | Based on a more selective BTK inhibitor than ibrutinib.[3] |
| NX-2127 | Novel BTK binder | High proteome-wide selectivity; only HEBP1 was significantly decreased besides BTK. | Over 100-fold selectivity for BTK over other Tec family kinases (Tec, ITK, RLK).[9] |
| CGI1746 (Inhibitor) | Not Applicable | ~1,000-fold selective over the next closest kinase in a panel of 385 kinases. | A highly selective, reversible BTK inhibitor often used as a warhead for selective PROTACs.[10][11][12] |
BTK Signaling Pathway
BTK is a key kinase in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of downstream transcription factors like NF-κB, promoting B-cell proliferation, survival, and differentiation.
Caption: Simplified BTK Signaling Pathway.
Experimental Protocols for Kinase Selectivity Profiling
Comprehensive selectivity profiling is essential to characterize the off-target interactions of a kinase degrader. The KINOMEscan™ platform is a widely used competition binding assay for this purpose.
KINOMEscan™ Experimental Protocol (Generalized)
-
Compound Preparation: The test compound (e.g., this compound) is dissolved in DMSO to create a high-concentration stock solution.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag.
-
Assay Procedure:
-
A panel of recombinant kinases (e.g., the scanMAX panel of 468 kinases) is used.
-
Each kinase is incubated with the immobilized ligand and the test compound at a specified concentration (typically 1 µM).
-
The reactions are incubated to allow binding to reach equilibrium.
-
Unbound components are washed away.
-
The amount of kinase remaining bound to the immobilized ligand is quantified via qPCR.
-
-
Data Analysis:
-
The results are reported as "percent of control" (%Ctrl), where the DMSO control represents 100% kinase binding (no inhibition) and a value of 0% represents complete inhibition of binding.
-
A lower %Ctrl value indicates a stronger interaction between the test compound and the kinase.
-
Hits are typically defined as kinases showing a %Ctrl below a certain threshold (e.g., <10% or <35%).
-
For hits identified in the primary screen, dose-response curves are generated to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.
-
Experimental Workflow for Selectivity Profiling
The following diagram illustrates a general workflow for assessing the selectivity of a novel PROTAC degrader.
Caption: General workflow for kinase degrader selectivity profiling.
Conclusion
While this compound is a potent degrader of its intended target, its broader kinase selectivity profile is not publicly documented. The comparative data presented for other BTK PROTACs underscores that the choice of the target-binding warhead is a critical determinant of selectivity. For drug development professionals, a thorough and early assessment of a PROTAC's selectivity against the human kinome is a crucial step in evaluating its therapeutic potential and identifying any potential liabilities. The use of established platforms like KINOMEscan provides a systematic and quantitative approach to generating this essential dataset.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probe CGI1746 | Chemical Probes Portal [chemicalprobes.org]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of BTK Degraders: PROTAC BTK Degrader-3 vs. NX-2127
In the rapidly evolving landscape of targeted protein degradation, Bruton's tyrosine kinase (BTK) has emerged as a high-value target for therapeutic intervention in B-cell malignancies. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of BTK represent a promising strategy to overcome the limitations of traditional small-molecule inhibitors. This guide provides a comparative overview of two such compounds: PROTAC BTK Degrader-3 and NX-2127, focusing on their mechanisms of action, performance data, and the experimental protocols used for their characterization.
Note on Data Availability: Publicly available information on this compound is currently limited, restricting a direct, comprehensive comparison with the clinically evaluated degrader, NX-2127. This guide presents the available data for both compounds to offer a preliminary comparative perspective.
Mechanism of Action
Both compounds operate through the PROTAC mechanism, which involves hijacking the cell's ubiquitin-proteasome system to selectively tag the target protein for degradation. A PROTAC molecule is a heterobifunctional compound consisting of a ligand that binds to the target protein (BTK), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of BTK, marking it for destruction by the proteasome.
NX-2127 is known to recruit the Cereblon (CRBN) E3 ligase.[1] A unique feature of NX-2127 is its dual activity: in addition to degrading BTK, it also degrades the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which imparts immunomodulatory effects.[2][3][4] The specific E3 ligase recruited by this compound has not been publicly disclosed.
Performance Data
The following tables summarize the available quantitative data for this compound and NX-2127.
Table 1: In Vitro Degradation Profile
| Compound | Target(s) | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| This compound | BTK | Not Disclosed | Mino | 10.9 | Not Disclosed | [5] |
| NX-2127 | BTK | Cereblon | Multiple B-cell lymphoma lines | 1-13 | >90 | [6][7] |
| BTK (WT) | Cereblon | TMD8 | 1.94 | Not Disclosed | [8] | |
| BTK (C481S) | Cereblon | TMD8 | 9.68 | Not Disclosed | [8] | |
| BTK (V416L) | Cereblon | TMD8 | 4.17 | Not Disclosed | [8] | |
| BTK (T474I) | Cereblon | TMD8 | 2.41 | Not Disclosed | [8] | |
| BTK (L528W) | Cereblon | TMD8 | 1.86 | Not Disclosed | [8] | |
| IKZF1 | Cereblon | Primary Human T-cells | 25 | Not Disclosed | [9] | |
| IKZF3 | Cereblon | Primary Human T-cells | 54 | Not Disclosed | [9] |
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line | EC50 (nM) | Citation |
| This compound | Not Disclosed | Not Disclosed | |
| NX-2127 | TMD8 (BTK-C481S mutant) | <30 | [9] |
Table 3: In Vivo Performance
| Compound | Model | Key Findings | Citation |
| This compound | Not Disclosed | Not Disclosed | |
| NX-2127 | Mouse Xenograft (WT and C481S mutant) | Superior tumor growth inhibition compared to ibrutinib. | [4] |
| Cynomolgus Monkey | Potent BTK degradation with oral administration. | [9] | |
| Human Clinical Trial (Phase 1) | Rapid, robust, and sustained BTK degradation in patients with relapsed/refractory B-cell malignancies.[10] | [10] |
Visualizing the Pathways and Processes
To better understand the context of this comparison, the following diagrams illustrate the key biological pathway, the general mechanism of action for PROTACs, and a typical experimental workflow for their evaluation.
References
- 1. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cllsociety.org [cllsociety.org]
- 3. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. ir.nurixtx.com [ir.nurixtx.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ashpublications.org [ashpublications.org]
A Comparative Analysis of BTK Degraders: Clinical-Stage BGB-16673 vs. Preclinical PROTAC BTK Degrader-3
In the rapidly evolving landscape of targeted protein degradation, Bruton's tyrosine kinase (BTK) has emerged as a high-value target for therapeutic intervention in B-cell malignancies. This guide provides a detailed comparison of two BTK-targeting Proteolysis Targeting Chimeras (PROTACs): BGB-16673, a clinical-stage compound with emerging human efficacy and safety data, and PROTAC BTK Degrader-3, a preclinical degrader characterized by its in vitro potency.
This objective comparison, supported by available experimental data, is intended for researchers, scientists, and drug development professionals to delineate the distinct developmental stages and available data for these two agents.
Overview of BTK Degraders
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest.[1][2] They consist of a ligand that binds to the target protein (e.g., BTK), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2][3] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][] This "event-driven" catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins, a key advantage over traditional "occupancy-driven" inhibitors.[3]
BGB-16673 is an orally bioavailable BTK degrader that utilizes the cereblon (CRBN) E3 ligase.[5][6] It is currently in clinical development for various B-cell malignancies.[7] In contrast, this compound is a research compound noted for its potent degradation of BTK in cell-based assays.[8]
Efficacy Comparison
A direct comparison of clinical efficacy is not feasible due to the disparate developmental stages of the two compounds. BGB-16673 has undergone evaluation in human clinical trials, providing a robust dataset on its anti-tumor activity. Data for this compound is limited to in vitro preclinical assays.
BGB-16673: Clinical Efficacy in Relapsed/Refractory B-Cell Malignancies
BGB-16673 has demonstrated promising efficacy in the Phase 1/2 CaDAnCe-101 study in heavily pretreated patients with Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL).[9][10]
Table 1: Efficacy of BGB-16673 in Patients with Relapsed/Refractory CLL/SLL
| Efficacy Endpoint | Result | Citation |
|---|---|---|
| Overall Response Rate (ORR) | 84.8% | [11] |
| Complete Response (CR) / CR with Incomplete Marrow Recovery (CRi) | 4.5% | [11] |
| Partial Response (PR) | 66.7% | [11] |
| PR with Lymphocytosis (PR-L) | 13.6% | [11] |
| 1-Year Progression-Free Survival Rate | 77.4% |[11] |
Notably, responses were observed across various high-risk patient subgroups, including those previously treated with covalent BTK inhibitors (cBTKi), non-covalent BTK inhibitors (ncBTKi), and BCL2 inhibitors, as well as patients with BTK resistance mutations.[9][11]
In patients with Waldenström Macroglobulinemia (WM), BGB-16673 also showed significant activity.
Table 2: Efficacy of BGB-16673 in Patients with Relapsed/Refractory WM
| Efficacy Endpoint | Result | Citation |
|---|---|---|
| Objective Response Rate (ORR) | 81% | [12] |
| Major Response Rate (PR or better) | 74.1% | [12] |
| Very Good Partial Response (VGPR) Rate | 25.9% |[12] |
This compound: Preclinical Potency
The only publicly available efficacy data for this compound is its half-maximal degradation concentration (DC50) in a specific cancer cell line.
Table 3: In Vitro Potency of this compound
| Assay | Cell Line | DC50 | Citation |
|---|
| BTK Degradation | Mino (Mantle Cell Lymphoma) | 10.9 nM |[8] |
This potent in vitro activity highlights its potential as a research tool and a starting point for further drug development.
Safety and Tolerability
BGB-16673: Clinical Safety Profile
The safety profile of BGB-16673 has been evaluated in the CaDAnCe-101 study. The treatment has been generally well-tolerated.[11][12]
Table 4: Common Treatment-Emergent Adverse Events (TEAEs) with BGB-16673 (Any Grade)
| Adverse Event | Frequency | Citation |
|---|---|---|
| Fatigue | Most Frequent | [11] |
| Contusion | Most Frequent | [11] |
| Diarrhea | Most Frequent | [11] |
| Nausea | Common | [13] |
| Arthralgia | Common | [13] |
| Anemia | Common | [13] |
| Neutropenia | Common |[13] |
Serious TEAEs were less frequent, and no treatment-related deaths were reported in the referenced updates.[11] Importantly, common adverse events associated with BTK inhibitors, such as atrial fibrillation and major hemorrhage, were not reported.[12]
This compound: Safety Profile
There is no available in vivo or clinical safety data for this compound.
Experimental Methodologies
BGB-16673: Phase 1/2 CaDAnCe-101 Study Protocol
The efficacy and safety data for BGB-16673 were generated from the ongoing, open-label, first-in-human, Phase 1/2 CaDAnCe-101 study (NCT05006716).[9]
-
Study Design: This is a dose-escalation and dose-expansion study evaluating BGB-16673 monotherapy.[9]
-
Patient Population: The study enrolled patients with relapsed or refractory B-cell malignancies, including CLL/SLL and WM, who had received at least two prior therapies.[9][12] Patients were required to have an ECOG performance status of 0-2 and adequate organ function.[9]
-
Treatment: BGB-16673 was administered orally once daily in 28-day cycles.[12] The phase 1 portion involved dose escalation to determine the maximum tolerated dose (MTD) and recommended phase 2 dose.[9]
-
Assessments: Safety was assessed according to CTCAE v5.0. Efficacy was evaluated based on standard disease-specific response criteria. Pharmacodynamic assessments included measuring BTK protein levels in peripheral blood and tumor tissue.[14]
This compound: In Vitro Degradation Assay Protocol (Representative)
The DC50 value for this compound was likely determined using a Western blot or an equivalent protein quantification method. A general protocol for such an experiment is as follows:
-
Cell Culture: Mino cells are cultured under standard conditions.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) is also included.
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with a primary antibody specific for BTK and a loading control antibody (e.g., GAPDH or β-actin).
-
Detection and Analysis: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. The band intensities are quantified using densitometry software. BTK protein levels are normalized to the loading control and then expressed as a percentage of the vehicle control.
-
DC50 Calculation: The DC50 value, the concentration at which 50% of the target protein is degraded, is calculated by fitting the dose-response data to a nonlinear regression curve.
Signaling Pathways and Experimental Workflows
Conclusion
BGB-16673 and this compound represent two ends of the drug development spectrum for BTK-targeting protein degraders. BGB-16673 is a clinical-stage candidate with a growing body of evidence supporting its safety and significant efficacy in heavily pretreated patient populations with B-cell malignancies.[11][12] Its ability to induce responses in patients with prior BTK inhibitor exposure and resistance mutations underscores the potential of the degradation modality to overcome known resistance mechanisms.[9]
This compound, while potent in vitro, remains a preclinical entity.[8] Its value lies in its utility as a research tool to probe the biology of BTK degradation and as a potential scaffold for the development of future clinical candidates.
For researchers and drug developers, the comparison highlights the critical path from a potent preclinical molecule to a clinically validated therapeutic. While the potent DC50 of this compound is a promising start, the journey of BGB-16673 through extensive preclinical in vivo testing and rigorous clinical trials illustrates the comprehensive evaluation required to establish the therapeutic window and clinical benefit of a novel protein degrader. The data on BGB-16673 provides a benchmark for the field and demonstrates the tangible clinical potential of targeting BTK through proteasomal degradation.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. mdpi.com [mdpi.com]
- 7. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ashpublications.org [ashpublications.org]
- 10. cllsociety.org [cllsociety.org]
- 11. onclive.com [onclive.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. beonemedinfo.com [beonemedinfo.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Activity of PROTAC BTK Degraders in Diverse Cell Models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the activity of various Proteolysis Targeting Chimera (PROTAC) Bruton's Tyrosine Kinase (BTK) degraders across different cancer cell lines. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decision-making in drug discovery and development.
PROTACs represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide focuses on the cross-validation of several BTK PROTACs, including PROTAC BTK Degrader-3, P13I, UBX-382, and NC-1, in various hematological cancer cell models.
Quantitative Analysis of BTK Degrader Activity
The efficacy of BTK PROTACs is primarily assessed by their ability to induce the degradation of the BTK protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize the reported activities of different BTK degraders in various cell lines.
| Degrader | Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Citation |
| This compound | Mino | Mantle Cell Lymphoma | 10.9 | Not Reported | [1] |
| P13I | RAMOS | Burkitt's Lymphoma | <10 | 73% at 10 nM | [2] |
| HBL-1 | Diffuse Large B-cell Lymphoma | Not Reported | Degradation observed | [2] | |
| HBL-1 (BTK C481S) | Diffuse Large B-cell Lymphoma | ~30 | >50% | [2] | |
| UBX-382 | TMD-8 | Diffuse Large B-cell Lymphoma | 4.56 | Not Reported | [3] |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma | Not Reported | Antiproliferative activity observed | [4] | |
| U2932 | Diffuse Large B-cell Lymphoma | Not Reported | Antiproliferative activity observed | [4] | |
| NC-1 | Primary CLL cells | Chronic Lymphocytic Leukemia | Not Reported | Efficient degradation observed | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of BTK PROTAC degraders.
Western Blotting for BTK Degradation
This protocol is a standard method to qualitatively and semi-quantitatively assess the degradation of BTK protein following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the BTK PROTAC degrader or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for BTK overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a PROTAC.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the BTK PROTAC degrader for 72 hours.
-
MTT/MTS Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours at 37°C.
-
Signal Measurement: For MTT assays, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader. The absorbance is proportional to the number of viable cells.
Proteomic Analysis
Global proteomic analysis can be used to assess the selectivity of a PROTAC degrader by measuring changes in the abundance of thousands of proteins simultaneously.
-
Sample Preparation: Treat cells with the PROTAC degrader or vehicle control. Lyse the cells and digest the proteins into peptides.
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with a different TMT isobaric mass tag.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
Data Analysis: Identify and quantify the relative abundance of proteins across the different treatment conditions. This allows for the identification of proteins that are selectively degraded by the PROTAC.
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of PROTAC BTK Degrader-3: A Guide to Laboratory Safety and Chemical Handling
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel therapeutic agents like PROTAC BTK Degrader-3 are paramount to ensuring a safe laboratory environment. While specific disposal protocols for every research compound are not always readily available, established principles of hazardous waste management provide a clear framework for safe operation. This guide offers essential, step-by-step logistical information for the proper disposal of this compound, grounded in general laboratory safety protocols for potent and potentially cytotoxic compounds.
It is critical to consult the Safety Data Sheet (SDS) for this compound, if available from the manufacturer, and to adhere to all local and institutional regulations regarding hazardous waste disposal. The information provided here is intended as guidance in the absence of specific directives.
Core Principles of Chemical Waste Management
The disposal of any potent research chemical should be approached with the understanding that it is hazardous unless confirmed otherwise.[1] Laboratory personnel should treat all waste chemicals as hazardous, allowing their institution's Environmental Health and Safety (EHS) office to make the final determination.[1] this compound, as a biologically active molecule designed to induce protein degradation, should be handled as a potentially cytotoxic agent.
Key principles for disposal include:
-
Do not dispose of down the drain or in regular trash. [2]
-
Segregate waste streams to prevent dangerous reactions.[2][3]
-
Use appropriate and clearly labeled waste containers. [4][5]
-
Follow all institutional procedures for hazardous waste pickup and disposal.[1][2]
Step-by-Step Disposal Procedures
The following procedures outline the safe disposal of solid this compound, contaminated labware, and liquid waste.
Disposal of Solid this compound Waste
This category includes unused or expired compounds, as well as grossly contaminated items like weighing boats or paper.
Experimental Protocol for Solid Waste Handling:
-
Container Selection: Place solid this compound waste in its original container if possible.[5] If not, use a new, clean, and compatible container with a secure screw-top lid.
-
Labeling: Affix a hazardous waste tag to the container. The label must include:
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[3] This area should be under the direct supervision of lab personnel and away from general lab traffic.[6]
-
Disposal Request: Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS office.[1]
Disposal of Contaminated Laboratory Supplies
This includes items with trace contamination such as gloves, bench paper, and pipette tips.
Experimental Protocol for Contaminated Labware:
-
Segregation: Collect all chemically contaminated solid waste, such as gloves and absorbent paper, separately from non-hazardous trash.[5]
-
Packaging: Place these items in a designated hazardous waste bag, typically a clear plastic bag to allow for visual inspection by EHS personnel.[5] It is best practice to double-bag this waste.[5]
-
Labeling: Securely seal and label the bag with a hazardous waste tag, listing all chemical constituents it may be contaminated with.[5]
-
Storage and Pickup: Store the sealed bag in the SAA and arrange for pickup through the institutional EHS office.
Disposal of Liquid Waste Containing this compound
This pertains to solutions of the compound in solvents (e.g., DMSO, ethanol).
Experimental Protocol for Liquid Waste Handling:
-
Container Selection: Use a leak-proof container with a secure screw-top cap that is chemically compatible with the solvent used.[3][6] For example, do not store acidic solutions in metal containers.[6]
-
Waste Segregation: Never mix incompatible waste streams. For instance, halogenated and non-halogenated solvents should be collected in separate containers. Acidic and basic waste must also be segregated.[3]
-
Labeling: Label the liquid waste container with a hazardous waste tag, listing the full chemical names and estimated concentrations of all components, including solvents.[2]
-
Container Management: Do not fill containers beyond 90% capacity to allow for expansion.[6] Keep containers closed except when adding waste.
-
Storage and Disposal: Store the container in secondary containment (such as a lab tray) within the SAA to capture any potential leaks.[5] Arrange for pickup with your EHS office.
| Waste Type | Container | Labeling Requirements | Disposal Route |
| Solid this compound | Original or compatible sealed container | Hazardous Waste Tag with full chemical name | Institutional EHS Pickup |
| Contaminated Lab Supplies | Double-bagged, clear plastic bags | Hazardous Waste Tag listing contaminants | Institutional EHS Pickup |
| Liquid Solutions | Compatible, sealed container | Hazardous Waste Tag with all components listed | Institutional EHS Pickup |
Decontamination and Spill Management
In the event of a spill, immediate and proper cleanup is crucial. As this compound is likely a cytotoxic compound, decontamination procedures should aim to both remove and degrade the chemical if possible.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Wear appropriate personal protective equipment, including double gloves, a lab coat, and safety goggles.
-
Contain Spill: Use absorbent pads or spill pillows to contain the spill.
-
Deactivation (if applicable): For many cytotoxic drugs, chemical deactivation can be achieved using oxidizing agents like a solution of sodium hypochlorite (bleach), followed by neutralization with sodium thiosulfate.[7][8] However, the efficacy of this method for this compound is unknown.
-
Cleanup: Carefully collect all contaminated absorbent materials.
-
Dispose as Hazardous Waste: Place all cleanup materials in a hazardous waste bag, seal, and label for disposal.[1]
-
Surface Cleaning: Clean the spill area thoroughly with a detergent solution and then wipe with 70% ethanol.[7]
| Decontamination Step | Agent | Purpose |
| 1. Physical Removal | Detergent and water | To physically lift the compound from the surface. |
| 2. Chemical Deactivation | e.g., Sodium Hypochlorite | To degrade the cytotoxic compound. |
| 3. Neutralization | e.g., Sodium Thiosulfate | To neutralize the deactivating agent. |
| 4. Final Rinse | 70% Ethanol | To disinfect and remove any remaining residue. |
Logical Workflow for Disposal Decision-Making
The proper disposal route for any chemical waste is determined by its properties and the applicable regulations. The following diagram illustrates the logical workflow for managing waste generated from working with this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these systematic procedures, laboratories can ensure the safe handling and disposal of potent research compounds like this compound, protecting both personnel and the environment.
References
- 1. vumc.org [vumc.org]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. gerpac.eu [gerpac.eu]
- 8. open.library.ubc.ca [open.library.ubc.ca]
Essential Safety and Logistical Guidance for Handling PROTAC BTK Degrader-3
For Researchers, Scientists, and Drug Development Professionals, this document provides immediate, essential information for the safe handling, operation, and disposal of PROTAC BTK Degrader-3. This guide is intended to supplement, not replace, your institution's safety protocols and the manufacturer's Safety Data Sheet (SDS).
Immediate Safety and Handling
This compound is a potent, biologically active compound intended for laboratory research use only.[1] As with all research chemicals, caution should be exercised to minimize exposure. The following personal protective equipment (PPE) and handling procedures are recommended based on general safety protocols for similar potent compounds.
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is critical to ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A lab coat should be worn at all times. |
| Respiratory | Use in a well-ventilated area. For handling powders or creating aerosols, a fume hood is required. |
Operational Plan
Receiving and Storage: Upon receipt, inspect the container for any damage. This compound is typically a solid.[1] Recommended storage conditions are as follows:
| Form | Storage Temperature |
| Powder | -20°C |
| In solvent | -80°C |
Preparation of Stock Solutions:
-
All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.
-
To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO.
-
Ensure the vial is tightly sealed after use to prevent contamination and degradation.
General Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
In case of accidental exposure, follow the first aid measures outlined in the Safety Data Sheet (SDS). If an SDS for this specific compound is not available, refer to a generic SDS for potent chemical compounds and seek medical attention immediately.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used pipette tips, and gloves, should be treated as hazardous chemical waste. Dispose of this waste in accordance with your institution's and local environmental regulations. Do not dispose of it down the drain or in the regular trash.
Experimental Protocols
The following is a general experimental protocol for evaluating the in vitro degradation of Bruton's Tyrosine Kinase (BTK) using this compound in a cell-based assay.
Western Blotting for BTK Degradation
Objective: To determine the concentration-dependent degradation of BTK in a selected cell line (e.g., Mino cells, where the DC50 is reported to be 10.9 nM).[1]
Materials:
-
This compound
-
Suitable cell line (e.g., Mino, Ramos, or JeKo-1)
-
Cell culture medium and supplements
-
DMSO (for stock solution)
-
Lysis buffer
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BTK and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate the cells at an appropriate density in a multi-well plate and allow them to adhere or stabilize overnight.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the stock solution to the desired final concentrations in cell culture medium.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO-treated) group.
-
-
Cell Lysis:
-
After incubation, wash the cells with cold PBS.
-
Lyse the cells in lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by electrophoresis on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BTK antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the BTK signal to the loading control.
-
Plot the normalized BTK levels against the concentration of this compound to determine the DC50 value.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action for this compound.
Experimental Workflow for BTK Degradation Assay
Caption: Workflow for Western blot analysis of BTK degradation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
